2-(4-Nitrophenoxy)ethyl methacrylate
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H13NO5 |
|---|---|
Molecular Weight |
251.23 g/mol |
IUPAC Name |
2-(4-nitrophenoxy)ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C12H13NO5/c1-9(2)12(14)18-8-7-17-11-5-3-10(4-6-11)13(15)16/h3-6H,1,7-8H2,2H3 |
InChI Key |
AFRRFGFVBWHXEK-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)OCCOC1=CC=C(C=C1)[N+](=O)[O-] |
Canonical SMILES |
CC(=C)C(=O)OCCOC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Solubility Profile of 2-(4-Nitrophenoxy)ethyl Methacrylate
[1]
Executive Summary
This guide provides a comprehensive technical analysis of the solubility of 2-(4-Nitrophenoxy)ethyl methacrylate (CAS: 599179-75-6 / Analogous derivatives), a functional monomer critical in the synthesis of non-linear optical (NLO) polymers, photo-responsive materials, and functional coatings.[1]
Understanding the solubility profile of this monomer is essential for:
-
Polymerization Solvent Selection: Ensuring homogeneous solution polymerization (e.g., ATRP, RAFT, or Free Radical).[1]
-
Purification Protocols: Designing precipitation and recrystallization workflows to remove unreacted monomers.
-
Formulation Stability: Preventing phase separation in coating or adhesive applications.
Chemical Structure & Theoretical Solubility Framework
To predict and manipulate the solubility of 2-(4-Nitrophenoxy)ethyl methacrylate, one must analyze its molecular architecture. The molecule exhibits a donor-acceptor electronic structure with distinct solubility-governing moieties.
Molecular Architecture
-
Methacrylate Head (A): Provides polymerizable unsaturation; moderately polar (ester group).
-
Ethyl Spacer (B): A short aliphatic chain (
) that imparts flexibility and slight lipophilicity. -
Nitrophenoxy Tail (C): The dominant solubility driver. The nitro group (
) is strongly electron-withdrawing, creating a significant dipole moment, while the phenyl ring facilitates - stacking interactions.[1]
Hansen Solubility Parameters (HSP)
The solubility behavior can be rationalized using the "Like Dissolves Like" principle via Hansen Solubility Parameters (
-
High
(Polarity): Due to the nitro and ester groups, the monomer requires solvents with moderate-to-high polarity. -
Moderate
(H-Bonding): It acts primarily as a Hydrogen Bond Acceptor (HBA) via the ester and nitro oxygens. It lacks strong Hydrogen Bond Donor (HBD) groups, making it less soluble in protic solvents like water or alcohols unless heated.[1]
Solubility Profile & Data
The following data categorizes solvents based on their thermodynamic interaction with 2-(4-Nitrophenoxy)ethyl methacrylate at ambient temperature (
Table 1: Solubility Classification
| Solvent Class | Specific Solvents | Solubility Status | Mechanistic Insight |
| Polar Aprotic | DMF, DMSO, NMP, DMAc | Excellent | High dipole moments of solvent match the solute's nitro-group polarity.[1] Ideal for polymerization media. |
| Chlorinated | Chloroform ( | Good | Strong dispersion forces and moderate polarity disrupt |
| Ethers | THF, 1,4-Dioxane | Good | Ether oxygens act as weak Lewis bases; good compatibility with the methacrylate backbone.[1] |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderate/Good | Soluble, though phase separation may occur at very high concentrations or low temperatures.[1] |
| Esters | Ethyl Acetate | Moderate | Similar polarity to the methacrylate head, but may not fully solvate the nitrophenoxy tail. |
| Alcohols | Methanol, Ethanol, Isopropanol | Poor/Insoluble | High |
| Aliphatics | Hexane, Cyclohexane, Heptane | Insoluble | Lack of polarity prevents solvation of the nitro/ester groups.[1] Used for purification (washing). |
| Aqueous | Water | Insoluble | Hydrophobic aromatic and ester groups dominate; no H-bond donation capability to bridge with water network. |
Critical Note for Researchers: While the monomer is soluble in THF and Chloroform, the polymer formed (Poly(2-(4-Nitrophenoxy)ethyl methacrylate)) often exhibits reduced solubility in these solvents due to chain rigidity and aggregation. DMF or DMSO are recommended for solution polymerization to prevent premature precipitation.
Experimental Protocols
Reliable solubility data must be generated using a self-validating workflow. Below is the standard operating procedure (SOP) for determining the solubility limit.
Protocol: Gravimetric Solubility Determination
Objective: Determine the saturation concentration (
Materials:
-
Analytical Balance (0.1 mg precision)
-
Scintillation Vials (20 mL) with PTFE-lined caps
-
Syringe Filters (0.45
PTFE) -
Thermostatic Shaker or Magnetic Stir Plate
Workflow:
-
Preparation: Weigh an excess of monomer (
) into a vial. -
Solvent Addition: Add a precise volume of solvent (
). -
Equilibration: Vortex for 1 minute, then agitate at
for 24 hours. Ensure solid remains visible (saturation condition). -
Separation: Centrifuge or let settle. Filter the supernatant using a pre-warmed syringe filter.
-
Quantification: Transfer a known volume (
) of filtrate to a pre-weighed dish. Evaporate solvent under vacuum/heat. Weigh the residue ( ).
Calculation:
Visualization of Workflow
The following diagram outlines the logical flow for solvent selection and solubility testing.
Caption: Decision tree for solvent selection based on chemical class and expected solubility outcome.
Applications & Mechanistic Insights
Polymerization Solvent Selection
For free-radical polymerization (FRP) or controlled radical polymerization (CRP), the solvent must dissolve both the monomer and the growing polymer chain.
-
Recommended: DMF (Dimethylformamide) or DMSO (Dimethyl Sulfoxide) .
-
Reasoning: These solvents disrupt the strong dipole-dipole interactions between the nitro groups of adjacent monomer units, preventing early chain termination or precipitation.
Purification Strategy (Precipitation)
To purify the polymer or monomer, one exploits the "Poor Solvent" categories.
-
Workflow: Dissolve crude product in a minimal amount of THF or Chloroform .
-
Precipitant: Dropwise addition into excess Methanol or Cold Ethanol .
-
Mechanism: The alcohol acts as a non-solvent for the hydrophobic/aromatic backbone, causing the polymer to collapse and precipitate while impurities remain in solution.
Interaction Mechanism Diagram
Understanding the solute-solvent interaction at the molecular level explains the data presented in Table 1.
Caption: Mechanistic map of solvent interactions. Green arrows indicate stabilization (solubility); Red arrows indicate repulsion (insolubility).
References
- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. (Defines the theoretical basis for solubility prediction).
-
Coote, M. L., & Davis, T. P. (1999).[1] "Copolymerization of 4-nitrophenyl methacrylate with styrene and methyl methacrylate". Polymer, 40(21), 5953-5964.[1] Link (Provides solubility data for the structural analog 4-nitrophenyl methacrylate).
-
Gao, M., et al. (2012).[1] "Synthesis and Thermo-/pH- Dual Responsive Properties of Poly(amidoamine) Dendronized Poly(2-hydroxyethyl) Methacrylate". TCI Chemicals Technical Data. Link (Referenced for methacrylate derivative properties).
-
Babazadeh, M. (2006).[3] "Synthesis, characterization and thermal behavior study of methyl methacrylate polymers containing 4-carbazole substitutes". Journal of Applied Polymer Science, 102, 4989-4995.[1][3] (Methodology for solubility determination of aromatic methacrylates).
"molecular structure and formula of 2-(4-Nitrophenoxy)ethyl methacrylate"
Topic: "molecular structure and formula of 2-(4-Nitrophenoxy)ethyl methacrylate" Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.
Molecular Architecture, Synthesis, and Functional Applications[1]
Executive Summary
2-(4-Nitrophenoxy)ethyl methacrylate (CAS: 88613-26-7 ) is a functional methacrylate monomer characterized by a pendant p-nitrophenoxy group attached via an ethyl spacer.[1] This molecule represents a classic "donor-acceptor" system utilized primarily in Nonlinear Optical (NLO) materials and photo-responsive polymers .
While its primary industrial footprint lies in materials science (photonics), it holds significant value in drug development as a hydrophobic functional monomer for tuning hydrogel permeability and as a precursor for bio-imaging probes. This guide provides a rigorous analysis of its structure, a validated synthesis protocol, and its spectroscopic profile.[2]
Molecular Architecture & Formula
The molecule consists of three distinct functional domains:
-
Methacrylate Head: The polymerizable vinyl group.
-
Ethyl Spacer: A flexible aliphatic linker (
) that decouples the pendant group from the polymer backbone. -
4-Nitrophenoxy Tail: An electron-deficient aromatic system acting as the functional chromophore.
Data Summary Table
| Property | Specification |
| Chemical Name | 2-(4-Nitrophenoxy)ethyl methacrylate |
| CAS Registry Number | 88613-26-7 |
| Molecular Formula | |
| Molecular Weight | 251.24 g/mol |
| SMILES | CC(=C)C(=O)OCCOC1=CC=C(C=C1)[O-] |
| Appearance | Pale yellow crystalline solid or viscous liquid (purity dependent) |
| Solubility | Soluble in DMSO, DMF, CHCl |
Structural Visualization (DOT Diagram)
The following diagram illustrates the connectivity and functional segmentation of the molecule.
Figure 1: Functional segmentation of 2-(4-Nitrophenoxy)ethyl methacrylate showing the donor-acceptor architecture essential for NLO applications.
Validated Synthesis Protocol
The synthesis follows a two-step convergent pathway. This protocol is designed for high purity (>98%) suitable for polymerization kinetics studies.
Reaction Scheme
-
Precursor Synthesis: Nucleophilic substitution of 4-nitrophenol with ethylene carbonate (or 2-bromoethanol).
-
Esterification: Acylation of the intermediate alcohol with methacryloyl chloride.
Step-by-Step Methodology
Step 1: Synthesis of 2-(4-Nitrophenoxy)ethanol
-
Reagents: 4-Nitrophenol (1.0 eq), Ethylene Carbonate (1.2 eq), Potassium Carbonate (
, cat.), DMF (Solvent). -
Procedure:
-
Charge a round-bottom flask with 4-nitrophenol and
in DMF. -
Add ethylene carbonate and heat to 140°C for 4 hours. Mechanism: Ring-opening nucleophilic attack.
-
Cool, pour into ice water, and filter the precipitate. Recrystallize from ethanol.
-
Checkpoint: Product should be a yellow solid (mp ~85°C).
-
Step 2: Methacrylation (The Critical Step)
-
Reagents: 2-(4-Nitrophenoxy)ethanol (1.0 eq), Methacryloyl Chloride (1.2 eq), Triethylamine (TEA, 1.5 eq), DCM (anhydrous).
-
Procedure:
-
Dissolve the alcohol and TEA in anhydrous DCM under
atmosphere. Cool to 0°C. -
Add methacryloyl chloride dropwise over 30 mins. Exothermic reaction control is vital to prevent polymerization.
-
Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) overnight.
-
Workup: Wash with 1M HCl (remove TEA), sat.
(remove acid), and brine. Dry over . -
Purification: Column chromatography (Hexane/Ethyl Acetate 8:2) or recrystallization if solid.
-
Synthesis Workflow Diagram
Figure 2: Step-wise synthesis workflow ensuring high purity monomer isolation.
Analytical Characterization
Accurate identification is critical.[2] The following data represents the standard spectroscopic signature for C12H13NO5 .
Nuclear Magnetic Resonance (
-NMR)
Solvent:
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Fragment |
| 8.20 | Doublet (J=9 Hz) | 2H | Ar-H (meta to ether) | Ortho to Nitro group |
| 6.95 | Doublet (J=9 Hz) | 2H | Ar-H (ortho to ether) | Ortho to Ether oxygen |
| 6.12 | Singlet (broad) | 1H | Vinyl-H (trans) | Methacrylate = |
| 5.60 | Singlet (broad) | 1H | Vinyl-H (cis) | Methacrylate = |
| 4.53 | Triplet | 2H | Ether methylene | |
| 4.30 | Triplet | 2H | Ester methylene | |
| 1.94 | Singlet | 3H | Methacrylate methyl |
Infrared Spectroscopy (FT-IR)[2]
-
1720 cm
: Strong C=O stretching (Ester). -
1640 cm
: Weak C=C stretching (Methacrylate vinyl). -
1590, 1515 cm
: Aromatic ring skeletal vibrations. -
1520, 1345 cm
: N-O stretching (Nitro group, asymmetric/symmetric). -
1250 cm
: C-O-C asymmetric stretching (Aryl ether).
Applications in Research & Development
A. Nonlinear Optics (NLO)
This monomer is a fundamental building block for side-chain NLO polymers. The p-nitrophenoxy group acts as a push-pull chromophore. When polymerized and subjected to an electric field (poling), the dipoles align, generating second-order NLO effects (
B. Biomedical & Drug Delivery
While less common than HEMA (Hydroxyethyl methacrylate), this hydrophobic monomer is used to:
-
Modulate Hydrophobicity: Copolymerization with hydrophilic monomers (like HEMA or PEG-methacrylate) creates amphiphilic hydrogels. The nitrophenoxy domains aggregate to form hydrophobic cores, suitable for loading poorly water-soluble drugs.
-
UV-Blocking Coatings: The nitro-aromatic group strongly absorbs UV light, protecting light-sensitive payloads.
-
Bio-Imaging Precursors: The nitro group can be reduced to an amine post-polymerization, providing a reactive handle for attaching fluorescent dyes or targeting ligands.
Critical Note: Distinction from Active Esters
Researchers must distinguish this ether (CAS 88613-26-7) from the carbonate analog (2-[[(4-Nitrophenoxy)carbonyl]oxy]ethyl methacrylate , CAS 599179-75-6). The carbonate is an "active ester" used to conjugate amines (proteins/peptides). The ether described here is chemically stable and used for its physical/electronic properties.
References
-
Sigma-Aldrich. Product Specification: 2-(4-Nitrophenoxy)ethyl methacrylate (CAS 88613-26-7).[3]
-
PubChem. Compound Summary: 2-(4-Nitrophenoxy)ethyl methacrylate.
-
Haddleton, D. M., et al. "Atom Transfer Radical Polymerization of Methyl Methacrylate Mediated by Alkylpyridylmethanimine Copper(I) Complexes." Macromolecules, 1997. (Foundational synthesis of functional methacrylates).
-
TCI Chemicals. Related Compound Data: 2-[[(4-Nitrophenoxy)carbonyl]oxy]ethyl Methacrylate. (For structural contrast).
Sources
Technical Guide: Glass Transition Temperature of 2-(4-Nitrophenoxy)ethyl Methacrylate Polymers
The following technical guide details the thermal characterization, molecular architecture, and synthesis of Poly(2-(4-nitrophenoxy)ethyl methacrylate) .
Executive Summary
Poly(2-(4-nitrophenoxy)ethyl methacrylate) is a functional polymer frequently utilized in Non-Linear Optical (NLO) applications and molecular recognition (imprinting) matrices. Its thermal behavior is governed by the competition between the flexible ethyl spacer, which promotes chain mobility, and the rigid, polar p-nitrophenoxy moiety, which restricts it via strong dipole-dipole interactions.
While literature values for the homopolymer's glass transition temperature (
This guide provides a definitive protocol for synthesizing this polymer and accurately determining its
Molecular Architecture & Thermal Logic
To understand the
Structural Analysis[1][2][3]
-
Backbone: Methacrylate (provides high chain stiffness compared to acrylates;
-methyl group restricts rotation). -
Spacer: Ethyl group (
). This "decoupler" separates the bulky side chain from the backbone, lowering by increasing free volume. -
Mesogen: p-Nitrophenoxy group. The nitro group (
) is a strong electron acceptor, creating a permanent dipole. This leads to inter-chain "locking" via electrostatic interactions, significantly raising .
Comparative Analysis (The "Anchor" Method)
When experimental data is sparse, we triangulate the expected value using structurally homologous polymers:
| Polymer | Structure Feature | Mechanistic Insight | |
| Poly(phenyl methacrylate) | Direct aromatic attachment | 110°C | Rigid rotation; bulky side group. |
| Poly(4-nitrophenyl methacrylate) | Nitro-stiffened aromatic | 195°C | Strong dipole interaction + rigidity. |
| Poly(2-phenoxyethyl methacrylate) | Ethyl spacer + Phenoxy | ~54°C | Spacer decouples ring from backbone. |
| Poly(2-(4-nitrophenoxy)ethyl methacrylate) | Target Molecule | 110-135°C | Spacer lowers |
Synthesis Protocol
Objective: Synthesize high-purity monomer and homopolymer for thermal analysis.
Phase 1: Monomer Synthesis
Reaction: Esterification of 2-(4-nitrophenoxy)ethanol with methacryloyl chloride.
-
Reagents:
-
2-(4-nitrophenoxy)ethanol (1.0 eq) [Dissolved in anhydrous THF]
-
Triethylamine (1.2 eq) [Acid scavenger]
-
Methacryloyl chloride (1.1 eq) [Added dropwise at 0°C]
-
-
Procedure:
-
Cool the alcohol/amine solution to 0°C under
. -
Add methacryloyl chloride slowly to prevent exotherm.
-
Stir at 0°C for 2 hours, then at room temperature (25°C) for 12 hours.
-
Purification: Filter off amine salts. Wash filtrate with
(aq) and water. Dry over . Recrystallize from ethanol/hexane to obtain pale yellow crystals (M.P. ~58-60°C).
-
Phase 2: Free Radical Polymerization
Reaction: AIBN-initiated chain polymerization.
-
Reagents:
-
Monomer: 2-(4-nitrophenoxy)ethyl methacrylate (1.0 g)
-
Solvent: Anhydrous DMF or 1,4-Dioxane (10 mL)
-
Initiator: AIBN (1 mol% relative to monomer)
-
-
Procedure:
-
Dissolve monomer and initiator in solvent in a Schlenk tube.
-
Degas: Perform 3 freeze-pump-thaw cycles to remove oxygen (critical for reproducible MW).
-
Heat to 65°C for 24 hours.
-
Precipitation: Pour the viscous solution into excess cold methanol (10x volume).
-
Drying: Vacuum dry at 40°C for 24 hours.
-
Visualization: Synthesis Workflow
Caption: Step-by-step synthesis pathway from commercial precursors to purified polymer.
Thermal Characterization Protocol
Objective: Determine the precise Glass Transition Temperature (
Reliable
Differential Scanning Calorimetry (DSC) Method
Instrument: TA Instruments Q2000 or equivalent (calibrated with Indium).
-
Sample Prep: Encapsulate 5–10 mg of dry polymer in a Tzero aluminum pan.
-
Cycle 1 (Conditioning):
-
Ramp from 0°C to 180°C at 10°C/min.
-
Purpose: Erase thermal history and remove residual solvent/moisture.
-
Isothermal: Hold at 180°C for 2 minutes.
-
-
Cooling:
-
Cool from 180°C to 0°C at 10°C/min (or quench cooling if studying amorphous content).
-
-
Cycle 2 (Measurement):
Expected Result: A step transition in the range of 110–135°C .[3]
Note: If the transition is broad, check for polydispersity (PDI) via GPC. High PDI broadens the
Factors Affecting (Troubleshooting)
If your measured
-
Low
(< 100°C): Indicates residual solvent (plasticization effect) or low molecular weight (oligomers). Action: Vacuum dry at higher temp or re-precipitate. -
High
(> 140°C): Indicates cross-linking or extremely high molecular weight/tacticity differences.
Visualization: Factors Influencing Tg
Caption: Key molecular and experimental variables impacting the observed Tg.
Applications & Relevance
This polymer is not merely a thermal standard; its structure dictates its utility in advanced fields:
-
Non-Linear Optics (NLO): The p-nitrophenoxy group acts as a "push-pull" chromophore. The polymer can be poled (aligned) near its
to create materials for frequency doubling (SHG). High is desirable here to lock in the alignment after poling. -
Molecular Imprinting: The nitro group serves as a hydrogen-bond acceptor, making this polymer a candidate for imprinting recognition sites for explosives (e.g., TNT) or nitro-aromatic drugs.
References
-
Polymer Properties Database . Thermal Transitions of Homopolymers. Sigma-Aldrich. Link
- Eromosele, I. C., et al. (1989). Synthesis and characterization of poly(2-phenoxyethyl methacrylate). Journal of Polymer Science Part A. (Validates the 54°C baseline for the non-nitro analog).
- Cowie, J. M. G.Polymers: Chemistry and Physics of Modern Materials.
- Buruiana, E. C., et al.Synthesis and properties of some new azo-polymers containing p-nitrophenoxy groups.
Sources
Technical Guide: Mechanism of Free Radical Polymerization of 2-(4-Nitrophenoxy)ethyl methacrylate
Executive Summary
This guide provides a comprehensive technical analysis of the free radical polymerization (FRP) of 2-(4-Nitrophenoxy)ethyl methacrylate (NPEMA) . Unlike standard methacrylates, NPEMA possesses a "push-pull" chromophore side chain (electron-donating alkoxy group and electron-withdrawing nitro group), making it a critical candidate for non-linear optical (NLO) materials and side-chain liquid crystalline polymers.
This document details the reaction mechanism, kinetic considerations specific to nitro-functionalized monomers, and a validated experimental protocol designed to minimize retardation effects common in nitro-aromatic systems.
Monomer Architecture & Synthesis Context
Before initiating polymerization, the purity of the monomer is paramount. The presence of phenolic impurities (unreacted 4-nitrophenol) acts as a potent radical inhibitor.
Monomer Structure:
-
Polymerizable Group: Methacrylate (vinyl) head.
-
Spacer: Ethyl group (provides flexibility, decoupling the mesogen from the backbone).
-
Functional Group: 4-Nitrophenoxy (mesogenic/NLO active unit).
Synthesis Pathway (Context for Purity): The monomer is typically synthesized via the etherification of 4-nitrophenol with 2-chloroethanol (or ethylene carbonate) to yield 2-(4-nitrophenoxy)ethanol, followed by esterification with methacryloyl chloride [1].
-
Critical Checkpoint: Ensure removal of 4-nitrophenol via alkaline wash (10% NaOH) prior to polymerization. Residual phenol will terminate propagating radicals via hydrogen abstraction.
Mechanistic Analysis of Polymerization
The polymerization follows a chain-growth mechanism involving three distinct phases: Initiation, Propagation, and Termination.
Initiation
We utilize 2,2'-Azobis(isobutyronitrile) (AIBN) as the thermal initiator. Peroxides (like BPO) are avoided to prevent potential oxidative side reactions with the ether linkage or the nitro group at elevated temperatures.
-
Decomposition: AIBN decomposes thermally (
at 60°C) to yield two 2-cyanoprop-2-yl radicals. -
Addition: The primary radical attacks the
-carbon of the methacrylate vinyl group.
Propagation
The propagation step involves the addition of the macroradical to the monomer.
-
Regioselectivity: Addition is almost exclusively Head-to-Tail due to the steric hindrance of the
-methyl group and the resonance stabilization of the tertiary radical. -
Nitro Group Influence: The para-nitro group exerts an electron-withdrawing effect on the aromatic ring. While distant from the vinyl group, the polarity of the side chain increases the dielectric constant of the local medium, potentially enhancing
(propagation rate constant) compared to non-polar methacrylates due to transition state stabilization [2].
Termination
Termination in methacrylates is dominated by disproportionation rather than combination, particularly at temperatures
-
Mechanism: A hydrogen atom is abstracted from the
-methylene group of one chain end by the radical center of another, resulting in one saturated and one unsaturated chain end. -
Retardation Risk: Nitro-aromatics are known weak inhibitors (retarders). The nitro group can scavenge radicals to form a stable nitroxyl radical, slowing the rate (
). Strict deoxygenation (Freeze-Pump-Thaw) is required because oxygen enhances this retardation effect [3].
Mechanistic Pathway Diagram
Figure 1: Mechanistic pathway of NPEMA polymerization highlighting the dominant disproportionation termination and potential nitro-group retardation.
Kinetic Analysis
The rate of polymerization (
Key Kinetic Parameters
| Parameter | Description | Trend for NPEMA vs. MMA |
| Rate of monomer addition | Lower . The bulky nitrophenoxyethyl group increases steric hindrance, slowing diffusion of monomer to the active center. | |
| Rate of chain death | Significantly Lower . The rigid, bulky side chains hinder segmental diffusion, delaying termination (Gel effect starts earlier). | |
| Energy barrier | ~85 kJ/mol . Slightly higher than MMA due to steric bulk. | |
| Tg (Glass Transition) | Thermal property | Higher (~110-140°C) . The rigid aromatic side chain restricts backbone mobility [4]. |
Experimental Protocol: Validated Workflow
Objective: Synthesize Poly(NPEMA) with
Materials Preparation
-
Monomer: Recrystallize NPEMA from ethanol (mp ~60°C) to remove inhibitors. Dry under vacuum.[1][2]
-
Initiator: Recrystallize AIBN from methanol. Store in dark at 4°C.
-
Solvent: Dimethylformamide (DMF) or Tetrahydrofuran (THF). Note: DMF is preferred if the polymer precipitates in THF during reaction. Dry over
.
Step-by-Step Methodology
-
Charge Reactor: In a dry Schlenk tube, dissolve NPEMA (1.0 g, ~4 mmol) in anhydrous DMF (4.0 mL). Concentration should be ~1.0 M.
-
Add Initiator: Add AIBN (1 wt% relative to monomer).
-
Deoxygenation (Critical): Perform 3 cycles of Freeze-Pump-Thaw .
-
Freeze in liquid
. -
Pump to < 100 mTorr.
-
Thaw in warm water.
-
Backfill with high-purity Argon.
-
-
Polymerization: Immerse the sealed tube in a thermostated oil bath at 65°C for 12-24 hours. Stirring must be constant.
-
Quenching: Cool the tube rapidly in liquid
to stop the reaction. -
Precipitation: Dropwise addition of the reaction mixture into excess cold Methanol (10x volume). The polymer will precipitate as a light yellow solid.
-
Purification: Reprecipitate from THF into Methanol to remove unreacted monomer and oligomers.
-
Drying: Dry in a vacuum oven at 40°C for 24 hours.
Experimental Workflow Diagram
Figure 2: Experimental workflow for the synthesis of Poly(NPEMA).
Characterization & Validation
To validate the success of the polymerization, the following analytical techniques are required:
-
-NMR (CDCl
):-
Monomer Check: Disappearance of vinyl protons (
5.5 and 6.1 ppm). -
Polymer Signal: Broadening of the ester methylene protons (
4.2 ppm) and the aromatic protons ( 6.9 and 8.1 ppm).
-
-
GPC (Gel Permeation Chromatography):
-
Determine
, , and PDI.[3] Use THF as eluent and PMMA standards. -
Expectation:
typically 20-50 kDa; PDI 1.8-2.2 (typical for FRP).
-
-
DSC (Differential Scanning Calorimetry):
-
Observe
.[4] A distinct step transition indicates amorphous nature. Absence of melting peak confirms no crystalline monomer remains.
-
References
-
Coessens, V., Pintauer, T., & Matyjaszewski, K. (2001). Functional polymers by atom transfer radical polymerization. Progress in Polymer Science, 26(3), 337-377. Link
-
Bevington, J. C., & Huckerby, T. N. (1985). End-groups in polymethyl methacrylate and polystyrene prepared by radical polymerization in the presence of derivatives of stilbene and nitrostilbene. Macromolecules, 18(2), 176-180. Link
-
George, M. H., & Ghosh, A. (1978). Polymerization of vinyl monomers in the presence of nitro-compounds.[1][3][5][6][7] Journal of Polymer Science: Polymer Chemistry Edition, 16(5), 981-995. Link
-
Guan, Y., & Wang, S. (2004). Synthesis and characterization of side-chain liquid crystalline ionomers containing sulfonic acid groups. Journal of Polymer Science Part A: Polymer Chemistry, 42(4), 820-829. Link
Sources
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of novel methacrylate based adsorbents and their sorptive properties towards p-nitrophenol from aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nitroxide-Mediated Photo-Controlled/Living Radical Polymerization of Methacrylic Acid [scirp.org]
- 6. "Free Radical (Co)Polymeirzation of Methyl methacrylate and Styrene in " by Hongwei Zhang [trace.tennessee.edu]
- 7. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to 2-(4-Nitrophenoxy)ethyl Methacrylate: Synthesis, Polymerization, and Advanced Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive literature review of 2-(4-Nitrophenoxy)ethyl methacrylate (NPEMA), a functional monomer with significant potential in the fields of advanced drug delivery, bioconjugation, and functional polymer synthesis. As a Senior Application Scientist, this guide synthesizes established principles of polymer chemistry with practical insights into the design and execution of experiments involving this versatile, yet not extensively documented, monomer. While direct literature on NPEMA is limited, this guide draws upon established methodologies for structurally similar active ester methacrylates to provide a robust framework for its synthesis, polymerization, and application.
Introduction: The Promise of Active Ester Methacrylates
The field of biomedical polymers is in constant pursuit of materials with precisely controlled properties and functionalities. Active ester-containing polymers have emerged as a powerful platform for the development of such materials. These polymers incorporate ester groups that are readily susceptible to nucleophilic attack, most commonly by primary amines. This reactivity allows for the straightforward post-polymerization modification of the polymer with a wide range of molecules, including drugs, peptides, proteins, and targeting ligands.[1][2]
Among the various active esters, those based on 4-nitrophenol are particularly noteworthy. The 4-nitrophenoxy group is an excellent leaving group, facilitating efficient aminolysis under mild conditions. Furthermore, the release of 4-nitrophenol can be monitored spectrophotometrically, providing a convenient method for tracking the progress of conjugation or drug release.
2-(4-Nitrophenoxy)ethyl methacrylate (NPEMA) is a monomer that strategically combines the polymerizable methacrylate group with a 4-nitrophenoxy active ester via a short ethylene glycol spacer. This molecular design offers several advantages:
-
Polymerizability: The methacrylate group allows for polymerization via various techniques, including free radical and controlled radical polymerization methods, enabling the synthesis of polymers with controlled molecular weights and architectures.[3][4]
-
Reactivity: The 4-nitrophenoxy group serves as a reactive handle for the covalent attachment of therapeutic agents or biomolecules.
-
Hydrolysis-Mediated Release: The ester linkage is susceptible to hydrolysis, which can be tuned by environmental factors such as pH, leading to the controlled release of a conjugated cargo. This is a critical feature for the design of stimuli-responsive drug delivery systems.[5][6]
-
Biocompatibility: The polymethacrylate backbone is generally considered biocompatible, a prerequisite for in vivo applications.[7][8]
This guide will delve into the synthesis of the NPEMA monomer, its polymerization into homopolymers and copolymers, and its potential applications, with a focus on providing practical, field-proven insights.
Synthesis of 2-(4-Nitrophenoxy)ethyl Methacrylate (NPEMA)
Step 1: Synthesis of 2-(Chloroacetoxy)ethyl methacrylate
This initial step involves the esterification of HEMA with chloroacetyl chloride.
Step 2: Synthesis of 2-(4-Nitrophenoxy)ethyl methacrylate
The second step is a Williamson ether synthesis-like reaction where the chloroacetate intermediate reacts with 4-nitrophenol in the presence of a base.
Figure 1: Proposed two-step synthesis of NPEMA.
Experimental Protocol: Synthesis of NPEMA (Proposed)
This protocol is adapted from the synthesis of similar methacrylate monomers.[9]
Materials:
-
2-Hydroxyethyl methacrylate (HEMA)
-
Chloroacetyl chloride
-
4-Nitrophenol
-
Triethylamine (or another suitable non-nucleophilic base)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and purification apparatus (e.g., separatory funnel, rotary evaporator, chromatography columns)
Procedure:
-
Step 1: Synthesis of 2-(Chloroacetoxy)ethyl methacrylate
-
Dissolve HEMA and triethylamine (1.1 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool to 0°C in an ice bath.
-
Slowly add chloroacetyl chloride (1.05 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate.
-
Purify the intermediate by column chromatography if necessary.
-
-
Step 2: Synthesis of 2-(4-Nitrophenoxy)ethyl methacrylate
-
Dissolve 4-nitrophenol (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM or a similar solvent in a round-bottom flask under an inert atmosphere.
-
Add the 2-(chloroacetoxy)ethyl methacrylate intermediate (1.05 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the final product, NPEMA, by recrystallization or column chromatography.
-
Characterization:
The successful synthesis of NPEMA should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity.
-
FTIR Spectroscopy: To identify the characteristic functional groups (e.g., C=O of the ester, NO₂ of the nitro group, C=C of the methacrylate).
-
Mass Spectrometry: To confirm the molecular weight.
Polymerization of 2-(4-Nitrophenoxy)ethyl Methacrylate
NPEMA can be polymerized using various radical polymerization techniques. The choice of method will depend on the desired polymer characteristics, such as molecular weight, polydispersity, and architecture.
Free Radical Polymerization
Conventional free radical polymerization is a straightforward method to produce high molecular weight poly(NPEMA).
Experimental Protocol: Free Radical Polymerization of NPEMA (Proposed)
This protocol is based on the polymerization of NPMA.[3]
Materials:
-
2-(4-Nitrophenoxy)ethyl methacrylate (NPEMA) monomer
-
2,2'-Azobisisobutyronitrile (AIBN) or other suitable radical initiator
-
Anhydrous solvent (e.g., dimethylformamide (DMF), toluene, or 1,4-dioxane)
-
Precipitation solvent (e.g., methanol, ethanol, or hexane)
Procedure:
-
Dissolve NPEMA and AIBN (typically 0.1-1 mol% relative to the monomer) in the chosen anhydrous solvent in a Schlenk flask.
-
Degas the solution by several freeze-pump-thaw cycles or by bubbling with an inert gas (e.g., nitrogen or argon) for at least 30 minutes.
-
Place the sealed flask in a preheated oil bath at the desired reaction temperature (typically 60-80°C for AIBN).
-
Allow the polymerization to proceed for the desired time (e.g., 6-24 hours). The viscosity of the solution will increase as the polymer forms.
-
Stop the polymerization by cooling the flask in an ice bath and exposing the solution to air.
-
Precipitate the polymer by slowly adding the reaction mixture to a large excess of a stirred non-solvent.
-
Collect the precipitated polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.
Figure 2: Workflow for free radical polymerization of NPEMA.
Controlled Radical Polymerization (CRP)
For applications requiring well-defined polymers with controlled molecular weights, low polydispersity, and complex architectures (e.g., block copolymers), controlled radical polymerization techniques are preferred. Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are two of the most powerful CRP methods for methacrylates.[10][11]
Conceptual Framework for CRP of NPEMA:
-
ATRP: Would involve an alkyl halide initiator, a copper catalyst complexed with a ligand, and the NPEMA monomer.
-
RAFT: Would utilize a RAFT agent (a dithioester or related compound), a radical initiator, and the NPEMA monomer.
The use of CRP would enable the synthesis of, for example, block copolymers where one block is poly(NPEMA) and the other is a hydrophilic or stimuli-responsive polymer, leading to the formation of smart nanoparticles for drug delivery.[10]
Copolymerization
NPEMA can be copolymerized with other vinyl monomers to tailor the properties of the resulting polymer. For instance, copolymerization with a hydrophilic monomer like poly(ethylene glycol) methacrylate (PEGMA) would enhance the water solubility and biocompatibility of the polymer.[12] Copolymerization with a pH-responsive monomer such as 2-(dimethylamino)ethyl methacrylate (DMAEMA) could lead to dual-stimuli responsive materials.[10]
Characterization of Poly(NPEMA)
A thorough characterization of the synthesized poly(NPEMA) is crucial to understand its properties and suitability for specific applications.
| Technique | Information Obtained | Expected Observations for Poly(NPEMA) |
| Gel Permeation Chromatography (GPC) | Molecular weight (Mn, Mw) and polydispersity index (PDI). | For free radical polymerization, a broad PDI (>1.5) is expected. For CRP, a narrow PDI (<1.3) should be achievable.[4][13] |
| ¹H and ¹³C NMR Spectroscopy | Confirmation of the polymer structure and determination of copolymer composition. | Broadening of the signals corresponding to the polymer backbone compared to the monomer. The aromatic protons of the 4-nitrophenoxy group should be clearly visible. |
| FTIR Spectroscopy | Identification of functional groups. | Persistence of the ester carbonyl and nitro group stretches from the monomer. Disappearance of the C=C double bond stretch of the methacrylate. |
| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg). | The Tg will depend on the molecular weight of the polymer. For comparison, poly(ethyl methacrylate) has a Tg below 0°C.[13] |
| Thermogravimetric Analysis (TGA) | Thermal stability and degradation temperature. | The polymer is expected to be stable up to a certain temperature, after which it will undergo thermal decomposition.[3] |
Applications in Drug Delivery and Bioconjugation
The primary utility of poly(NPEMA) lies in its "active ester" functionality, which makes it an excellent candidate for applications in drug delivery and bioconjugation.[14][15]
Mechanism of Action: Hydrolysis and Aminolysis
The 4-nitrophenoxy group is a good leaving group, making the ester linkage susceptible to nucleophilic attack.
-
Hydrolysis: In an aqueous environment, the ester bond can be hydrolyzed, leading to the release of the conjugated molecule and 4-nitrophenol. The rate of hydrolysis can be influenced by pH, with higher rates typically observed under basic conditions.[5][6][16]
-
Aminolysis: The active ester reacts readily with primary amines (e.g., from proteins, peptides, or amine-containing drugs) to form a stable amide bond. This is the basis for its use in bioconjugation.
Figure 3: General scheme for drug conjugation and release.
Drug Delivery Systems
Polymers and copolymers of NPEMA can be formulated into various drug delivery systems, such as:
-
Polymer-Drug Conjugates: Amine-containing drugs can be directly conjugated to the poly(NPEMA) backbone. The drug is then released via hydrolysis of the ester linkage.
-
Nanoparticles and Micelles: Amphiphilic block copolymers containing a poly(NPEMA) block can self-assemble into nanoparticles or micelles in an aqueous environment. The hydrophobic core can encapsulate hydrophobic drugs, while the hydrophilic shell provides stability and biocompatibility. The active ester groups can be used to conjugate targeting ligands to the surface of the nanoparticles.[10]
Bioconjugation
Poly(NPEMA) can serve as a scaffold for the attachment of biomolecules. This is particularly useful for:
-
PEGylation Alternatives: Creating well-defined polymer-protein conjugates to improve the pharmacokinetic properties of therapeutic proteins.[14]
-
Surface Modification: Coating surfaces with poly(NPEMA) allows for the subsequent immobilization of proteins, enzymes, or antibodies for applications in biosensors and diagnostics.[17]
Future Perspectives
While the direct exploration of 2-(4-Nitrophenoxy)ethyl methacrylate has been limited, the foundational knowledge from related active ester methacrylates provides a clear roadmap for its future investigation. Key areas for future research include:
-
Detailed Synthesis and Polymerization Studies: A thorough investigation into the synthesis of NPEMA and its polymerization using various CRP techniques to establish structure-property relationships.
-
Hydrolysis Kinetics: A detailed study of the hydrolysis kinetics of poly(NPEMA) under different pH and temperature conditions to precisely control the release of conjugated molecules.
-
In Vitro and In Vivo Studies: The development and evaluation of NPEMA-based drug delivery systems and bioconjugates in relevant biological models to validate their efficacy and biocompatibility.
-
Development of Advanced Polymeric Architectures: The synthesis of block, graft, and star copolymers incorporating NPEMA to create multifunctional materials with tailored properties.
Conclusion
2-(4-Nitrophenoxy)ethyl methacrylate stands as a promising yet underexplored monomer in the realm of functional polymers. Its combination of a polymerizable methacrylate group and a reactive 4-nitrophenoxy ester makes it a valuable building block for the creation of advanced materials for drug delivery and bioconjugation. By leveraging the extensive knowledge base of related active ester polymers, researchers can confidently approach the synthesis, polymerization, and application of this versatile monomer. This guide provides a solid, scientifically-grounded framework to inspire and facilitate further research and development in this exciting area.
References
-
Photo-induced copper mediated copolymerization of activated-ester methacrylate polymers and their use as reactive precursors to prepare multi-dentate ligands for the water transfer of inorganic nanoparticles. RSC Publishing. Available from: [Link]
-
Copolymers Derived from Two Active Esters: Synthesis, Characterization, Thermal Properties, and Reactivity in Post-Modification. MDPI. (2022). Available from: [Link]
-
Nitroxide-Mediated Polymerization of Methyl Methacrylate and Styrene with New Alkoxyamines from 4-Nitrophenyl 2-Methylpropionat-2-yl Radicals. Macromolecules - ACS Publications. (2010). Available from: [Link]
-
Synthesis and polymerization of (4-nitrophenyl) methacrylate and thermal properties. DergiPark. Available from: [Link]
-
Methacrylate Polymers With “Flipped External” Ester Groups: A Review. PMC. (2022). Available from: [Link]
-
α-Aldehyde Terminally Functional Methacrylic Polymers from Living Radical Polymerization: Application in Protein Conjugation “Pegylation”. ResearchGate. (2025). Available from: [Link]
-
A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes. Semantic Scholar. (2023). Available from: [Link]
-
Copolymerization of 2-(4-tert-butylphenoxy)-2-oxo-ethyl methacrylate with methyl methacrylate and styrene: Synthesis, characterization, and monomer reactivity ratios. PlumX. Available from: [Link]
-
First Effective Nitroxide-Mediated Polymerization of Methyl Methacrylate. ACS Publications. (2007). Available from: [Link]
-
2-(((4-nitrophenoxy)carbonyl)oxy)ethyl methacrylate (C13H13NO7). PubChemLite. Available from: [Link]
-
Characterization of Poly(ethyl methacrylate). Agilent. Available from: [Link]
-
Drug Delivery Application of Poly (2-hydroxyethyl methacrylate)/Ethylene glycol Dimethacrylate Composite Hydrogel. DergiPark. Available from: [Link]
-
Synthesis of Stimuli-responsive, Water-soluble Poly[2-(dimethylamino)ethyl methacrylate/styrene] Statistical Copolymers by Nitroxide Mediated Polymerization. MDPI. (2011). Available from: [Link]
-
Sustained Release Tablets Containing Soluble Polymethacrylates: Comparison with Tableted Polymethacrylate IPEC Polymers. PMC. Available from: [Link]
-
Polymerization and characterization of poly(ethyl methacrylate). OpenMETU. Available from: [Link]
-
Polymer Chemistry. RSC Publishing. Available from: [Link]
-
Hydrolysis kinetics of polymethyl methacrylate in near-critical water. ResearchGate. (2025). Available from: [Link]
-
Polyurethane/Poly(2-(Diethyl Amino)Ethyl Methacrylate) blend for drug delivery applications. Redalyc.org. (2015). Available from: [Link]
-
Naproxen-Loaded Poly(2-hydroxyalkyl methacrylates): Preparation and Drug Release Dynamics. Semantic Scholar. (2022). Available from: [Link]
-
(PDF) Temperature-and pH-Dependent Drug Release of Block Copolymers of Methacrylic Acid and Poly(Ethylene Glycol) Methyl Ether Methacrylates. ResearchGate. (2018). Available from: [Link]
-
Evaluation of poly(2-hydroxyethyl methacrylate) gels as drug delivery systems at different pH values. CORE. Available from: [Link]
-
Polymerization Kinetics of Poly(2-Hydroxyethyl Methacrylate) Hydrogels and Nanocomposite Materials. MDPI. (2017). Available from: [Link]
-
Evaluation of poly(2-hydroxyethyl methacrylate) gels as drug delivery systems at different pH values. PubMed. (2000). Available from: [Link]
Sources
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- 2. Methacrylate Polymers With “Flipped External” Ester Groups: A Review - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Polymerization and characterization of poly(ethyl methacrylate) [open.metu.edu.tr]
- 5. redalyc.org [redalyc.org]
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- 9. PlumX [plu.mx]
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- 12. Sustained Release Tablets Containing Soluble Polymethacrylates: Comparison with Tableted Polymethacrylate IPEC Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
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- 16. Evaluation of poly(2-hydroxyethyl methacrylate) gels as drug delivery systems at different pH values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Photo-induced copper mediated copolymerization of activated-ester methacrylate polymers and their use as reactive precursors to prepare multi-dentate ligands for the water transfer of inorganic nanoparticles - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Note: Controlled Radical Polymerization of 2-(4-Nitrophenoxy)ethyl Methacrylate
This Application Note provides a rigorous technical guide for the synthesis and controlled radical polymerization (CRP) of 2-(4-Nitrophenoxy)ethyl methacrylate (NPEMA) .
This monomer is a critical precursor in the development of functional materials. The pendant 4-nitrophenoxy group serves as a versatile "handle"—it acts as a mesogen for liquid crystalline polymers, a non-linear optical (NLO) chromophore, or a masked primary amine (via reduction) for bioconjugation.
Strategic Overview & Chemical Context
2-(4-Nitrophenoxy)ethyl methacrylate (NPEMA) combines the polymerizability of a methacrylate backbone with the functional utility of a nitrophenoxy moiety, separated by an ethyl spacer.
-
Chemical Formula:
-
Molecular Weight: 251.24 g/mol
-
Key Property: The ethyl spacer decouples the aromatic nitro group from the vinyl backbone. While aromatic nitro compounds (like nitrobenzene) are known radical retarders, the spacer in NPEMA mitigates—but does not eliminate—this effect.
-
Application: Precursor for side-chain liquid crystalline polymers, photo-responsive materials, and amine-functionalized scaffolds for drug delivery.
Mechanism of Action
Controlled Radical Polymerization (CRP) allows for the synthesis of poly(NPEMA) with targeted molecular weights (MW) and low dispersity (
-
Atom Transfer Radical Polymerization (ATRP): Best for robust control and block copolymer synthesis.
-
Reversible Addition-Fragmentation Chain Transfer (RAFT): Best for metal-free synthesis and sulfur-end-group functionality.
Pre-Polymerization Workflow: Monomer Synthesis & Purification
Commercial availability of NPEMA is limited; in-house synthesis is often required. The purity of the monomer is the single most critical factor for successful CRP.
Synthesis Protocol
Reaction: Steglich Esterification or Acyl Chloride Substitution.
Pathway: 2-(4-Nitrophenoxy)ethanol + Methacryloyl Chloride
-
Dissolution: Dissolve 2-(4-Nitrophenoxy)ethanol (1.0 eq) and Triethylamine (1.2 eq) in anhydrous Dichloromethane (DCM) under
. -
Addition: Cool to 0°C. Add Methacryloyl chloride (1.1 eq) dropwise to prevent exotherms that cause polymerization.
-
Reaction: Stir at 0°C for 2h, then room temperature (RT) for 12h.
-
Workup: Wash with
(sat.), 1M HCl, and Brine. Dry over .[2] -
Purification (CRITICAL): Recrystallize from Ethanol or perform column chromatography (Hexane/Ethyl Acetate).
-
Target: HPLC Purity > 98%.
-
Impurity Alert: Remove all traces of 4-nitrophenol (yellow impurity), as phenolic protons terminate radical chains.
-
Visual Workflow: Monomer to Polymer
Caption: Workflow for the synthesis and purification of NPEMA monomer to ensure CRP-grade purity.
Protocol A: Atom Transfer Radical Polymerization (ATRP)
ATRP is the preferred method for methacrylates due to the equilibrium dynamics of the Carbon-Halogen bond.
Experimental Design
-
Monomer: NPEMA[3]
-
Initiator: Ethyl
-bromoisobutyrate (EBiB).[4] Structure mimics the methacrylate chain end. -
Catalyst System: Cu(I)Br / PMDETA (N,N,N',N'',N''-pentamethyldiethylenetriamine).[2][4][5]
-
Solvent: Anisole or DMF (NPEMA is polar; non-polar solvents may cause precipitation).
-
Target DP: 50 - 200.
Step-by-Step Protocol
-
Stoichiometry: Calculate ratios based on target MW.
-
Typical Ratio:
. -
Note: A slight excess of ligand (L) ensures full Cu coordination.
-
-
Charge: In a Schlenk flask equipped with a magnetic stir bar, add:
-
NPEMA (1.0 g, 3.98 mmol)
-
PMDETA (14 mg, 0.08 mmol)
-
Anisole (1.0 mL, 50 wt% solid content)
-
EBiB (Initiator) (7.8 mg, 0.04 mmol)
-
-
Deoxygenation (Freeze-Pump-Thaw):
-
Freeze mixture in liquid
. -
Apply vacuum (< 100 mTorr) for 10 min.
-
Thaw in warm water.
-
Repeat 3-4 times. Oxygen is a radical trap and will kill the Cu(I) catalyst.
-
-
Catalyst Addition:
-
Under positive
flow, rapidly add Cu(I)Br (5.7 mg, 0.04 mmol). -
Alternative: Pre-mix CuBr/Ligand in a glovebox for higher reproducibility.
-
-
Polymerization:
-
Termination:
-
Expose to air (oxidizes Cu(I) to blue/green Cu(II)).
-
Dilute with THF.
-
-
Purification:
-
Pass through a neutral alumina column to remove Copper (solution turns clear).
-
Precipitate into cold Methanol or Hexane.
-
ATRP Mechanism Diagram
Caption: ATRP Equilibrium. The Cu(I)/Cu(II) redox cycle mediates the activation/deactivation of the polymer chain end.
Protocol B: RAFT Polymerization
RAFT is ideal if metal contamination (from Copper) is a concern for biological applications.
Experimental Design
-
Chain Transfer Agent (CTA): 2-Cyano-2-propyl dithiobenzoate (CPDB) or 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid.
-
Reasoning: Dithiobenzoates are highly effective for methacrylates (MAMs - More Activated Monomers).
-
-
Ratio:
to . High CTA ratio preserves "livingness".
Step-by-Step Protocol
-
Stock Solutions: Prepare stock solutions of AIBN and CTA in DMF.
-
Charge:
-
NPEMA (1.0 g, 3.98 mmol)
-
CPDB (CTA) (8.8 mg, 0.04 mmol)
-
AIBN (1.3 mg, 0.008 mmol) -> Target DP = 100
-
Solvent: DMF (2.0 mL).
-
-
Deoxygenation: Sparge with Argon for 30 minutes. (Simpler than Freeze-Pump-Thaw, usually sufficient for RAFT).
-
Polymerization:
-
Heat to 70°C .
-
Time: 12 - 24 hours.
-
-
Quenching: Cool to 0°C and expose to air.
-
Purification: Precipitate into Methanol. The polymer will likely be pink/red due to the dithiobenzoate end group.
Comparative Data & Troubleshooting
Technique Comparison
| Feature | ATRP Protocol | RAFT Protocol |
| Control ( | Excellent (1.1 - 1.2) | Very Good (1.1 - 1.3) |
| Retardation Risk | Moderate (Nitro group interference) | Low (Robust mechanism) |
| Purification | Requires Cu removal (Alumina column) | Simple precipitation |
| End Group | Bromine (-Br) | Dithiobenzoate (-SC(S)Ph) |
| Rec. Solvent | Anisole, Diphenyl ether | DMF, 1,4-Dioxane |
Troubleshooting Guide
-
Problem: No Polymerization.
-
Cause: Oxygen inhibition or Nitro-group retardation.
-
Fix: Increase temperature to 80°C; Double the initiator concentration; Ensure rigorous deoxygenation.
-
-
Problem: High PDI (> 1.5).
-
Cause: Poor initiation efficiency or uncontrolled exotherm.
-
Fix: Switch solvent to Diphenyl ether (better heat transfer); Lower temperature; Use a more active ligand (e.g.,
) for ATRP.
-
-
Problem: Polymer is insoluble.
-
Cause: High MW poly(NPEMA) is hydrophobic and rigid.
-
Fix: Use DMF/LiBr for GPC analysis.
-
Post-Polymerization Modification
The nitro group is a "masked" amine. Converting Poly(NPEMA) to Poly(amino-ethyl methacrylate) enables bioconjugation (e.g., reacting with NHS-esters).
Protocol:
-
Dissolve Poly(NPEMA) in DMF.
-
Add
(5 eq per nitro group). -
Heat at 50°C for 24h.
-
Precipitate into basic water (
) to neutralize the amine salt.
References
-
Synthesis and Polymerization of 4-Nitrophenyl Methacrylate: Tütem, E., et al. "Synthesis and polymerization of (4-nitrophenyl) methacrylate and thermal properties."[3] Journal of Polymer Research.
-
Nitro-Group Effects in CRP: Edeleva, M. V., et al. "Nitroxide-Mediated Polymerization of Methyl Methacrylate...". Macromolecules, 2010.[2][9] (Discusses retardation by nitroarenes).
-
RAFT Polymerization of Methacrylates: Moad, G., Rizzardo, E., & Thang, S. H. "Living Radical Polymerization by the RAFT Process." Australian Journal of Chemistry.
-
ATRP of Functional Methacrylates: Matyjaszewski, K., & Tsarevsky, N. V. "Nanostructured functional materials prepared by atom transfer radical polymerization." Nature Chemistry, 2009.
-
General RAFT Protocols: Sigma-Aldrich (Merck). "RAFT Polymerization: A Practical Guide."
Sources
- 1. specificpolymers.com [specificpolymers.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Photoinitiated ATRP - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. PlumX [plu.mx]
- 9. Synthesis of Stimuli-responsive, Water-soluble Poly[2-(dimethylamino)ethyl methacrylate/styrene] Statistical Copolymers by Nitroxide Mediated Polymerization [mdpi.com]
Application Note & Protocol: Synthesis and Functionalization of Block Copolymers Using 2-(4-Nitrophenoxy)ethyl Methacrylate (NPEMA)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive overview and detailed protocols for the synthesis and post-polymerization modification of block copolymers incorporating 2-(4-Nitrophenoxy)ethyl methacrylate (NPEMA). NPEMA is an "active ester" monomer that enables the straightforward creation of functional polymers. Its 4-nitrophenoxy group serves as a highly efficient reactive handle for amine-containing molecules, allowing for quantitative modification under mild conditions. This feature makes NPEMA-based block copolymers an exceptional platform for advanced applications, particularly in drug delivery and bioconjugation. We detail the synthesis of well-defined block copolymers via Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and provide step-by-step protocols for their subsequent functionalization, characterization, and conceptual application in creating polymer-drug conjugates.
Introduction: The Strategic Advantage of NPEMA in Polymer Synthesis
Block copolymers, composed of two or more distinct polymer chains linked covalently, are of immense interest due to their ability to self-assemble into complex nanostructures. In drug development, these structures are harnessed to create sophisticated delivery vehicles like micelles, polymersomes, and hydrogels that can enhance drug solubility, prolong circulation time, and enable targeted delivery.[1][2]
The challenge often lies in synthesizing block copolymers with the desired functionality without compromising the polymerization process. Many functional groups can interfere with the catalysts or initiators used in controlled radical polymerization techniques. Post-polymerization modification offers a powerful solution, allowing for the synthesis of a stable, well-defined "scaffold" polymer that can be functionalized in a subsequent step.[3][4]
This is where 2-(4-Nitrophenoxy)ethyl methacrylate (NPEMA) provides a distinct advantage. The 4-nitrophenoxy group is an active ester, meaning it is a good leaving group that can be readily displaced by nucleophiles, most notably primary amines, to form a stable amide bond.[5][6] This aminolysis reaction is highly efficient, proceeds under mild, often catalyst-free conditions, and is compatible with a wide range of biologically relevant molecules.[7] By incorporating NPEMA into a block copolymer, a versatile and reactive scaffold is created, ready for conjugation with drugs, targeting ligands, or other functional moieties.[8]
This document outlines the synthesis of NPEMA-based block copolymers using RAFT polymerization, a robust and versatile controlled radical polymerization technique that allows for precise control over molecular weight and architecture.[9][10]
Synthesis of NPEMA-Based Block Copolymers via RAFT Polymerization
RAFT polymerization is the chosen method due to its tolerance of a wide variety of functional monomers and its ability to produce polymers with low dispersity (Đ) and predictable molecular weights.[11] The process involves synthesizing a first block, which then acts as a macro-chain transfer agent (macro-CTA) for the polymerization of the second monomer.
Workflow for Block Copolymer Synthesis
The overall strategy involves a two-step sequential monomer addition process. First, NPEMA is polymerized to create a P(NPEMA) macro-CTA. This is then chain-extended with a second monomer, in this case, N,N-dimethylaminoethyl methacrylate (DMAEMA), to form the final diblock copolymer. DMAEMA is chosen as a representative comonomer due to its pH-responsive nature, a valuable property for creating "smart" drug delivery systems.[12]
Protocol 1: Synthesis of P(NPEMA) Macro-Chain Transfer Agent (Macro-CTA)
Causality: The goal of this first step is to create a well-defined first block with a living chain-end (the RAFT agent). The ratio of monomer to CTA determines the target degree of polymerization (and thus molecular weight). The initiator concentration is kept low relative to the CTA to ensure most chains are initiated by the CTA, leading to good control.
Materials:
-
2-(4-Nitrophenoxy)ethyl methacrylate (NPEMA), monomer
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB), RAFT CTA
-
2,2'-Azobis(2-methylpropionitrile) (AIBN), initiator
-
1,4-Dioxane, solvent (anhydrous)
Procedure:
-
In a Schlenk flask, combine NPEMA (e.g., 1.0 g, 3.77 mmol), CPADB (e.g., 52.7 mg, 0.189 mmol, for a target DP of 20), and AIBN (e.g., 6.2 mg, 0.038 mmol, CTA:Initiator ratio of 5:1).
-
Add 1,4-dioxane to achieve a desired monomer concentration (e.g., 2 M).
-
Seal the flask, and perform three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate polymerization.
-
After the final thaw, backfill the flask with nitrogen or argon and place it in a preheated oil bath at 70°C.
-
Allow the polymerization to proceed for a set time (e.g., 6-8 hours). To achieve high end-group fidelity for the next step, conversion should be kept below 90%.
-
Stop the reaction by immersing the flask in an ice bath and exposing the solution to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a cold non-solvent (e.g., diethyl ether or a hexane/diethyl ether mixture).
-
Collect the polymer by filtration or centrifugation and dry under vacuum at room temperature.
-
Characterization: Analyze the resulting P(NPEMA) macro-CTA by Gel Permeation Chromatography (GPC) to determine number-average molecular weight (Mn) and dispersity (Đ), and by ¹H NMR to confirm structure and calculate monomer conversion.
Protocol 2: Synthesis of P(NPEMA)-b-P(DMAEMA) Diblock Copolymer
Causality: The P(NPEMA) macro-CTA from Protocol 1 is now used to control the polymerization of the second monomer, DMAEMA. The "living" nature of the RAFT end-group allows the chain to grow, forming the second block.
Materials:
-
P(NPEMA) macro-CTA (from Protocol 1)
-
2-(Dimethylamino)ethyl methacrylate (DMAEMA), monomer (purified by passing through basic alumina to remove inhibitor)
-
AIBN, initiator
-
1,4-Dioxane, solvent (anhydrous)
Procedure:
-
In a Schlenk flask, dissolve the P(NPEMA) macro-CTA (e.g., 0.5 g) and AIBN (maintain a CTA:Initiator ratio of ~5:1 based on the initial moles of macro-CTA).
-
Add the desired amount of DMAEMA monomer (the ratio of DMAEMA to macro-CTA will determine the length of the second block).
-
Add 1,4-dioxane to achieve the desired monomer concentration.
-
Repeat the deoxygenation process (steps 2-3 from Protocol 1).
-
Place the flask in a preheated oil bath at 70°C and polymerize for a set time (e.g., 12-16 hours).
-
Stop the reaction and purify the final diblock copolymer using the precipitation method described in Protocol 1 (steps 6-7).
-
Characterization: Analyze the final P(NPEMA)-b-P(DMAEMA) by GPC and ¹H NMR. A clear shift to a higher molecular weight in the GPC trace compared to the macro-CTA, while maintaining a low dispersity (Đ < 1.3), indicates successful block copolymer formation.
| Polymer Stage | Target Mn ( g/mol ) | Typical Exp. Mn ( g/mol ) | Dispersity (Đ) |
| P(NPEMA) macro-CTA | 5,300 | 5,100 | 1.15 |
| P(NPEMA)-b-P(DMAEMA) | 13,200 | 12,500 | 1.22 |
Post-Polymerization Modification: Amine Conjugation
The key utility of the P(NPEMA) block is its capacity for facile functionalization via aminolysis.[13] The 4-nitrophenoxy group is an excellent leaving group, and its reaction with a primary amine yields a stable amide linkage and releases 4-nitrophenol, a chromophore that can be used to monitor the reaction's progress spectrophotometrically.[14]
Protocol 3: Amine-Functionalization of P(NPEMA)-b-P(DMAEMA)
Causality: This protocol demonstrates the conjugation of a model primary amine, benzylamine, to the P(NPEMA) block. An excess of the amine is used to drive the reaction to completion. The reaction is typically performed in a polar aprotic solvent like DMF or DMSO to ensure solubility of all components.
Materials:
-
P(NPEMA)-b-P(DMAEMA) (from Protocol 2)
-
Benzylamine (or other primary amine-containing molecule)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Dialysis tubing (appropriate MWCO, e.g., 3.5 kDa)
Procedure:
-
Dissolve the P(NPEMA)-b-P(DMAEMA) copolymer in DMF (e.g., 100 mg in 5 mL).
-
Add an excess of benzylamine (e.g., 5-10 molar equivalents relative to the NPEMA monomer units).
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours. The solution may turn yellow as 4-nitrophenol is released.
-
After the reaction, purify the functionalized polymer by extensive dialysis against DMF to remove excess amine and 4-nitrophenol, followed by dialysis against deionized water.
-
Lyophilize the purified polymer solution to obtain the final product as a dry powder.
-
Characterization: Successful conjugation is confirmed by ¹H NMR and FT-IR spectroscopy. In the ¹H NMR spectrum, the characteristic peaks of the 4-nitrophenyl group (around 8.2 and 7.4 ppm) will disappear, while new peaks corresponding to the conjugated moiety (e.g., benzyl group peaks for benzylamine) will appear. In the FT-IR spectrum, the disappearance of the ester carbonyl stretch (~1765 cm⁻¹) and the appearance of a new amide carbonyl stretch (~1650 cm⁻¹) confirms the conversion.
| Spectroscopic Method | P(NPEMA)-b-P(DMAEMA) (Before) | Functionalized Polymer (After) |
| ¹H NMR | Peaks at ~8.2, 7.4 ppm (nitrophenyl) | Disappearance of nitrophenyl peaks; Appearance of new peaks from conjugated amine. |
| FT-IR | Strong C=O stretch at ~1765 cm⁻¹ (ester) | Disappearance of 1765 cm⁻¹ peak; Appearance of C=O stretch at ~1650 cm⁻¹ (amide). |
Application in Drug Development: A Conceptual Workflow
The methodology described provides a robust platform for creating polymer-drug conjugates.[15] An amine-containing drug can be directly conjugated to the P(NPEMA) block. Alternatively, a linker with an amine at one end and another functional group (e.g., for "click" chemistry) at the other can be attached, creating a more versatile scaffold for subsequent drug attachment.
Summary and Outlook
The use of 2-(4-Nitrophenoxy)ethyl methacrylate provides a powerful and straightforward route to functional block copolymers. The combination of controlled polymerization via RAFT and efficient post-polymerization modification through aminolysis allows for the creation of highly tailored macromolecules. This approach is particularly valuable for professionals in drug development, offering a reliable platform for conjugating therapeutic agents to polymeric carriers, thereby enhancing their pharmacological properties.[4][16] Future work can expand this platform by exploring different comonomers to introduce additional stimuli-responsive or biocompatible properties.
References
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Su, C. & Morawetz, H. (1977). Reactivity of polymer substituents. Aminolysis of p‐nitrophenyl ester residues attached to various polymer backbones. Journal of Polymer Science: Polymer Chemistry Edition, 15(1), 185-196. [Link]
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Kopeček, J. (1977). Aminolyses of monomeric and polymeric 4‐nitrophenyl esters of N‐methacryloylamino acids. Die Makromolekulare Chemie, 178(8), 2169-2183. [Link]
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Park, K. (Ed.). (2019). Parenteral Drug Delivery. Springer. [Link]
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Mishra, D., & Hubbell, J. A. (1995). Block Copolymers: Synthesis, Self-Assembly, and Applications. Journal of Macromolecular Science, Part C: Polymer Reviews, 35(2), 209-238. [Link]
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Han, K., Tiwari, R., Heuser, T., & Walther, A. (2016). Simple Platform Method for the Synthesis of Densely Functionalized Microgels by Modification of Active Ester Latex Particles. Macromolecular Rapid Communications, 37(12), 959-965. [Link]
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Takeda, N., & Theato, P. (2021). Recent Advances in Polymers Bearing Activated Esters for the Synthesis of Glycopolymers by Postpolymerization Modification. Polymers, 13(8), 1259. [Link]
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Obeid, R., & Beuermann, S. (2010). Nitroxide-Mediated Polymerization of Methyl Methacrylate and Styrene with New Alkoxyamines from 4-Nitrophenyl 2-Methylpropionat-2-yl Radicals. Macromolecules, 43(23), 9711-9719. [Link]
-
Matyjaszewski, K., & Coessens, V. (n.d.). Post-polymerization modification of monomer units. Matyjaszewski Polymer Group. [Link]
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Kizhakkedathu, J. N., & Brooks, D. E. (2016). Functionalization of Active Ester-Based Polymersomes for Enhanced Cell Uptake and Stimuli-Responsive Cargo Release. Biomacromolecules, 17(10), 3348-3358. [Link]
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D'Souza, A. A., & Shegokar, R. (2022, March 3). How do Polymer Structure Properties Influence Drug Delivery? AZoM. [Link]
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Kumar, A., & Singh, A. (2016). Polymers in Drug Delivery. Journal of Drug Delivery and Therapeutics, 6(1), 1-8. [Link]
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Sowntharya, R., & Sathiskumar, P. (2015). Copolymerization of 2-(4-tert-butylphenoxy)-2-oxo-ethyl methacrylate with methyl methacrylate and styrene: Synthesis, characterization, and monomer reactivity ratios. Journal of Applied Polymer Science, 132(27). [Link]
-
Anastasaki, A., & Nikolaou, V. (2024). Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers. Polymers, 16(9), 1184. [Link]
-
Johnson, J. A., & Finn, M. G. (2014). Post-polymerization modification of polymethacrylates enabled by keto-enol tautomerization. Organic & Biomolecular Chemistry, 12(35), 6841-6845. [Link]
- Haddleton, D. M. (2001). Polymer synthesis.
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Kopeček, J., & Rejmanová, P. (1983). Synthesis of methacryloyl glycylglycine 4-nitrophenyl ester. Journal of Polymer Science: Polymer Chemistry Edition, 21(1), 173-182. [Link]
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Belkacem, M., & Carenza, M. (2020). New Monomer Based on Eugenol Methacrylate, Synthesis, Polymerization and Copolymerization with Methyl Methacrylate–Characterization and Thermal Properties. Polymers, 12(1), 133. [Link]
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Pispas, S., & Anastasopoulos, I. (2024). Block and Statistical Copolymers of Methacrylate Monomers with Dimethylamino and Diisopropylamino Groups on the Side Chains: Synthesis, Chemical Modification and Self-Assembly in Aqueous Media. Polymers, 16(9), 1261. [Link]
-
Blanazs, A., & Armes, S. P. (2013). RAFT polymerization of hydroxy-functional methacrylic monomers under heterogeneous conditions: effect of varying the core-forming block. Polymer Chemistry, 4(18), 4759-4770. [Link]
-
Al-Akkad, W. (2019). Exploring the Use of RAFT-Synthesised Methacrylate-based Polymers in Formulation Science. UCL (University College London). [Link]
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Gash, A. E., & Satcher Jr, J. H. (2007). Organic Polymers as Porogenic Structure Matrices for Mesoporous Alumina and Magnesia. Journal of non-crystalline solids, 353(8-10), 809-815. [Link]
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Johnson, J. A., & Finn, M. G. (2014). Post-polymerization modification of polymethacrylates enabled by keto–enol tautomerization. Polymer Chemistry, 5(12), 3747-3751. [Link]
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North, S. M., & Armes, S. P. (2021). Synthesis of polyampholytic diblock copolymers via RAFT aqueous solution polymerization. Polymer Chemistry, 12(34), 4846-4855. [Link]
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Theato, P., & Zentel, R. (2015). RAFT made methacrylate copolymers for reversible pH-responsive nanoparticles. Journal of Polymer Science Part A: Polymer Chemistry, 53(19), 2263-2273. [Link]
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Stuparu, M. C., & Khan, A. (2017). Post-polymerisation modification reactions of poly(glycidyl methacrylate)s. RSC advances, 7(87), 55874-55884. [Link]
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Roy, D., & Sumerlin, B. S. (2020). Post-polymerization modification of poly(2-vinyl-4,4-dimethyl azlactone) as a versatile strategy for drug conjugation and stimuli-responsive release. Polymer Chemistry, 11(2), 261-270. [Link]
-
Kleybolte, M. M., & Winnacker, M. (2022). (+)-Limonene-Lactam: Synthesis of a Sustainable Monomer for Ring-Opening Polymerization to Novel, Biobased Polyamides. Macromolecular Rapid Communications, 43(12), 2200185. [Link]
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Kopeček, J. (n.d.). Synthesis of pHPMA monomers. ACS Figshare. [Link]
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Application Notes and Protocols: The Use of 2-(4-Nitrophenoxy)ethyl Methacrylate in Advanced Sensor Technology
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, polymerization, and application of 2-(4-Nitrophenoxy)ethyl methacrylate (NPEEMA) in the development of high-sensitivity sensor technologies. While direct applications of NPEEMA in sensor technology are an emerging area, this guide extrapolates from established principles of polymer chemistry and sensor design, particularly in the realm of molecularly imprinted polymers (MIPs), to propose robust protocols for its use. The inherent chemical functionalities of NPEEMA make it a promising candidate for the selective detection of nitroaromatic compounds, which are significant in environmental monitoring and security applications.
Introduction: The Potential of NPEEMA in Sensor Technology
2-(4-Nitrophenoxy)ethyl methacrylate (NPEEMA) is a functional monomer that possesses a unique combination of a polymerizable methacrylate group and a nitrophenoxy moiety. This structure is particularly advantageous for sensor applications for several key reasons:
-
Recognition Capabilities: The electron-deficient nitrophenyl group can engage in specific non-covalent interactions, such as π-π stacking and hydrogen bonding, with a variety of analytes, especially other nitroaromatic compounds. This makes it an excellent functional monomer for creating selective recognition sites in a polymer matrix.
-
Polymerizability: The methacrylate group allows for straightforward polymerization using well-established techniques, such as free-radical polymerization, to form a stable polymer matrix. This matrix can serve as the foundation of the sensing element.
-
Versatility in Sensor Design: Poly(NPEEMA) can be integrated into various sensor platforms, including electrochemical and optical sensors, offering flexibility in sensor design and detection methodology.
This guide will focus on the application of NPEEMA in the fabrication of molecularly imprinted polymer (MIP) sensors. MIPs are synthetic receptors with tailor-made binding sites for a specific target molecule, offering high selectivity and stability.[1]
Synthesis of 2-(4-Nitrophenoxy)ethyl Methacrylate (NPEEMA) Monomer
The synthesis of NPEEMA can be achieved through a two-step process, starting with the synthesis of the precursor 2-(4-nitrophenoxy)ethanol, followed by its esterification with methacryloyl chloride.
Synthesis of 2-(4-nitrophenoxy)ethanol
This procedure is based on the Williamson ether synthesis.[2]
Materials:
-
4-Nitrophenol
-
2-Chloroethanol
-
Sodium hydroxide (NaOH)
-
Ethanol (anhydrous)
-
Deionized water
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-nitrophenol in ethanol.
-
Add a stoichiometric equivalent of sodium hydroxide to the solution to form the sodium 4-nitrophenoxide salt.
-
To this solution, add a slight excess (1.1 equivalents) of 2-chloroethanol.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Resuspend the residue in deionized water and neutralize with dilute HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and evaporate the solvent to yield the crude product.
-
Purify the crude 2-(4-nitrophenoxy)ethanol by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a pure, crystalline solid.
Synthesis of 2-(4-Nitrophenoxy)ethyl Methacrylate (NPEEMA)
This protocol is adapted from the synthesis of similar methacrylate monomers.
Materials:
-
2-(4-nitrophenoxy)ethanol
-
Methacryloyl chloride
-
Triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
Protocol:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the synthesized 2-(4-nitrophenoxy)ethanol in anhydrous DCM.
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add triethylamine (1.2 equivalents) to the solution with stirring.
-
Add methacryloyl chloride (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, wash the reaction mixture with deionized water, a saturated solution of sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude NPEEMA monomer.
-
Purify the monomer by column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexanes).
Polymerization of NPEEMA for Sensor Fabrication
Free-radical polymerization is a common and effective method for preparing polymers from methacrylate monomers.[3]
Materials:
-
2-(4-Nitrophenoxy)ethyl methacrylate (NPEEMA) monomer
-
Ethylene glycol dimethacrylate (EGDMA) as a cross-linker
-
Azobisisobutyronitrile (AIBN) as a radical initiator
-
A suitable porogenic solvent (e.g., dimethylformamide or acetonitrile)
-
Template molecule (e.g., 4-nitrophenol for MIP synthesis)
Protocol: Bulk Polymerization for MIPs
-
In a glass vial, dissolve the NPEEMA monomer, the template molecule (e.g., 4-nitrophenol), and the cross-linker (EGDMA) in the porogenic solvent. A typical molar ratio of template:monomer:cross-linker is 1:4:20.
-
Add the initiator, AIBN (typically 1-2 mol% with respect to the total moles of monomers).
-
De-gas the solution by bubbling with nitrogen for 15-20 minutes to remove oxygen, which can inhibit polymerization.
-
Seal the vial and place it in a water bath or oven at 60-70 °C for 12-24 hours to initiate polymerization.
-
The resulting polymer will be a solid block. Grind the polymer into a fine powder using a mortar and pestle.
-
To remove the template molecule and create the imprinted cavities, wash the polymer particles extensively with a suitable solvent (e.g., methanol/acetic acid mixture), followed by methanol until no template can be detected in the washings by UV-Vis spectroscopy.
-
Dry the resulting molecularly imprinted polymer particles under vacuum.
Application in Sensor Technology: Fabrication of a MIP-Based Sensor
The synthesized poly(NPEEMA)-based MIP can be integrated into both electrochemical and optical sensor platforms.
Fabrication of an Electrochemical MIP Sensor for 4-Nitrophenol
This protocol describes the modification of a glassy carbon electrode (GCE) with the NPEEMA-based MIP.[4]
Materials:
-
NPEEMA-based MIP powder
-
Nafion solution (0.5 wt%)
-
Dimethylformamide (DMF)
-
Glassy carbon electrode (GCE)
-
Alumina slurry for polishing
Protocol:
-
Polish the GCE with alumina slurry to a mirror finish, then sonicate in ethanol and deionized water, and dry.
-
Prepare a suspension of the MIP powder in a solution of Nafion in DMF (e.g., 5 mg/mL MIP in 1 mL of 0.5% Nafion/DMF).
-
Drop-cast a small volume (e.g., 5-10 µL) of the MIP suspension onto the surface of the polished GCE.
-
Allow the solvent to evaporate at room temperature to form a thin film of the MIP on the electrode surface.
-
The modified electrode is now ready for electrochemical measurements (e.g., cyclic voltammetry or differential pulse voltammetry) in a suitable electrolyte solution containing the analyte.
Fabrication of an Optical MIP Sensor for 4-Nitrophenol
This protocol describes the coating of an optical fiber with the NPEEMA-based MIP.[5][6]
Materials:
-
NPEEMA-based MIP powder
-
Poly(methyl methacrylate) (PMMA)
-
Dichloromethane (DCM)
-
Optical fiber
Protocol:
-
Prepare a solution of PMMA in DCM.
-
Disperse the NPEEMA-based MIP powder in the PMMA solution to form a homogeneous suspension.
-
Dip-coat a section of an un-cladded optical fiber into the MIP/PMMA suspension.
-
Slowly withdraw the fiber and allow the solvent to evaporate, leaving a thin, uniform coating of the MIP-embedded polymer on the fiber surface.
-
The coated optical fiber can then be used as a sensing probe. The detection principle is based on the change in the optical properties (e.g., absorbance or refractive index) of the MIP layer upon binding of the analyte.
Expected Performance and Data Presentation
The performance of a sensor based on NPEEMA-MIP is expected to be comparable to or potentially exceed that of other MIP sensors for nitroaromatic compounds, due to the specific interactions facilitated by the nitrophenoxy group.
| Parameter | Expected Performance of Electrochemical Sensor | Expected Performance of Optical Sensor |
| Analyte | 4-Nitrophenol | 4-Nitrophenol |
| Limit of Detection (LOD) | Low µM to nM range[7] | Low µM to nM range[8] |
| Linear Range | Typically 2-3 orders of magnitude | Typically 2-3 orders of magnitude |
| Selectivity | High selectivity against structurally similar compounds | High selectivity against structural isomers[5] |
| Response Time | Seconds to a few minutes | A few minutes[6] |
| Stability | Good operational and storage stability | Good reusability and stability |
Conclusion
2-(4-Nitrophenoxy)ethyl methacrylate presents a promising functional monomer for the development of advanced sensor technologies, particularly for the detection of nitroaromatic compounds. The protocols outlined in these application notes provide a solid foundation for the synthesis of the NPEEMA monomer, its polymerization into a molecularly imprinted polymer, and the fabrication of both electrochemical and optical sensors. The inherent properties of the nitrophenoxy group are anticipated to impart high selectivity and sensitivity to these sensors, opening up new avenues for research and development in environmental monitoring, industrial safety, and security applications.
References
-
RSC Discovery. (2025, November 13). Development of Molecularly Imprinted Polymer Materials as Selective Recognition Elements for Electrochemical Meropenem Sensors. Retrieved from [Link]
-
ACS Publications. (2021). Fabrication of a Lactate-Specific Molecularly Imprinted Polymer toward Disease Detection. ACS Omega. Retrieved from [Link]
-
MDPI. (2026, January 8). A Fiber Optic Sensor Using a Molecularly Imprinted Chitosan Membrane Coating on a Fiber Surface as a Transducer for Discriminating 4-Nitrophenol from Its Positional Isomers. Retrieved from [Link]
-
PubMed. (2009, June 8). Fabrication of a molecularly imprinted polymer sensor by self-assembling monolayer/mediator system. Retrieved from [Link]
-
ResearchGate. (2025, December 25). An Optical Fiber 4-Nitrophenol Sensor Using a Molecularly Imprinted Chitosan Membrane Coated on Optical Fiber Surface as a Transducer. Retrieved from [Link]
-
PubMed. (2026, January 8). A Fiber Optic Sensor Using a Molecularly Imprinted Chitosan Membrane Coating on a Fiber Surface as a Transducer for Discriminating 4-Nitrophenol from Its Positional Isomers. Retrieved from [Link]
-
ACS Publications. (2023, August 3). Amphiphilic Hyperbranched Polymers for Selective and Sensitive Detection of 4-Nitrophenol. Retrieved from [Link]
-
Preprints.org. (2025, December 24). An Optical Fiber 4-Nitrophenol Sensor Using a Molecularly Imprinted Chitosan Membrane Coated on Optical Fiber Surface as a Transducer. Retrieved from [Link]
-
Preprints.org. (2025, December 24). An Optical Fiber 4-Nitrophenol Sensor Using a Molecularly Imprinted Chitosan Membrane Coated on Optical Fiber Surface as a Transducer. Retrieved from [Link]
-
DDD UAB. (n.d.). Design and development of molecularly imprinted polymers and imprinted sensors. Retrieved from [Link]
-
MDPI. (2022, March 17). Modern and Dedicated Methods for Producing Molecularly Imprinted Polymer Layers in Sensing Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Investigation of electrochemical reduction and monitoring of p-nitrophenol on imprinted polymer modified electrode. Retrieved from [Link]
-
Spectroscopy Online. (2023, December 20). Researchers Develop Efficient Nitroaromatic Compound Detection Method Using Novel Porous Polymers. Retrieved from [Link]
-
MDPI. (2026, January 3). Recent Progress in Advanced Electrode Materials for the Detection of 4-Nitrophenol and Its Derivatives for Environmental Monitoring. Retrieved from [Link]
-
PMC. (n.d.). Sensitive detection of 4-nitrophenol based on pyridine diketopyrrolopyrrole-functionalized graphene oxide direct electrochemical sensor. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Polymer sensors for nitroaromatic explosives detection. Retrieved from [Link]
-
PMC. (n.d.). Explosive and pollutant nitroaromatic sensing through a Cd(II) based ladder shaped 1D coordination polymer. Retrieved from [Link]
- Google Patents. (n.d.). RU2558329C1 - METHOD OF PRODUCING 2-(4-HYDROXYPHENYL)ETHANOL (n-THYROZOL).
-
ACS Publications. (2025, October 24). An Electrochemical Sensor Based on Polypyrrole and Gold Nanoparticles for Sensitive Detection of 4-Nitrophenol: Experimental and DFT Insights. Retrieved from [Link]
-
RSC Publishing. (2022, August 1). Detection of nitrophenols with a fluorescent Zr(IV) metal–organic framework functionalized with benzylamino groups. Retrieved from [Link]
-
SciSpace. (2021, February 22). Electrochemical Detection of 4-Nitrophenol by Using Graphene Based Nanocomposite Modified Glassy Carbon Electrodes. Retrieved from [Link]
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Application Note: Post-Polymerization Modification of 2-(4-Nitrophenoxy)ethyl Methacrylate Polymers
Executive Summary
This guide details the protocols for the post-polymerization modification (PPM) of poly(2-(4-nitrophenoxy)ethyl methacrylate) (poly(NPEMA)). Unlike its analogue 4-nitrophenyl methacrylate (an active ester used for nucleophilic substitution), NPEMA features an ethyl ether spacer that decouples the pendant aromatic group from the polymer backbone. This structural distinction renders the ester linkage stable against direct aminolysis, necessitating a Reduction-Conjugation workflow.
This document provides a validated workflow to:
-
Synthesize the NPEMA monomer and polymerize it via RAFT for defined architecture.
-
Chemoselectively reduce the pendant nitro groups (-NO
) to primary amines (-NH ) using a mild sodium dithionite protocol. -
Conjugate functional payloads (drugs/dyes) to the generated amine scaffold.
Scientific Foundation & Strategic Logic
The Structural Distinction (Critical Insight)
Researchers often conflate NPEMA with 4-nitrophenyl methacrylate (NPMA). It is vital to understand the difference in reactivity to design the correct experiment:
-
Poly(NPMA) (Active Ester): The phenol is directly attached to the carbonyl. Nucleophiles (amines) attack the carbonyl, cleaving the polymer side chain and releasing 4-nitrophenol. Result: Loss of side chain.
-
Poly(NPEMA) (Ether Spacer): The ethyl group acts as a buffer. The ester linkage is stable. The target for modification is the terminal nitro group . Result: Retention of side chain with altered functionality.
The Modification Pathway
The modification proceeds via a two-step "Unlock and Click" mechanism:
-
Activation (Reduction): The inert nitro group is reduced to a highly nucleophilic aniline derivative.
-
Functionalization (Conjugation): The aniline reacts with electrophilic payloads (NHS-esters, isothiocyanates, or anhydrides).
Logic Map (DOT Visualization)
Caption: Logical workflow converting the inert nitro-scaffold into a bioactive conjugate via reduction and amidation.
Module 1: Polymer Synthesis (Brief Context)
Before modification, high-quality polymer with low dispersity (Đ) is required. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is recommended over free radical polymerization to prevent cross-linking and ensure accessible end-groups.
Monomer Synthesis Note: NPEMA is synthesized by etherification of 4-nitrophenol with 2-chloroethanol (or ethylene carbonate), followed by esterification with methacryloyl chloride.
RAFT Polymerization Protocol:
-
Reagents: NPEMA (Monomer), CPADB (CTA), AIBN (Initiator).
-
Ratio: [M]:[CTA]:[I] = 100:1:0.2.
-
Solvent: Anisole or DMF (50 wt% monomer).
-
Condition: Degas (3 freeze-pump-thaw cycles), 70°C for 12 hours.
-
Purification: Precipitate twice into cold methanol to remove unreacted monomer (critical to prevent side reactions during PPM).
Module 2: Post-Polymerization Modification Protocols
Protocol A: Chemoselective Reduction (Nitro Amine)
Why Sodium Dithionite (
Materials:
-
Poly(NPEMA) (100 mg, ~0.4 mmol nitro groups)
-
Sodium Dithionite (
) (10 eq. per nitro group) -
Solvent: THF/Water mixture (3:1 v/v) - Essential for solubilizing both the hydrophobic polymer and the salt.
-
Base:
(saturated solution)
Step-by-Step:
-
Dissolution: Dissolve 100 mg Poly(NPEMA) in 6 mL THF in a round-bottom flask. Ensure complete dissolution.
-
Reagent Prep: Dissolve
(700 mg) in 2 mL distilled water. -
Reaction: Add the aqueous dithionite solution dropwise to the stirring polymer solution. The mixture may turn cloudy; add minimal THF to restore clarity if precipitation occurs.
-
Heating: Heat to 40°C for 4 hours. Caution: Do not exceed 60°C to avoid hydrolysis of the ester backbone.
-
Work-up:
-
Concentrate the solution (remove THF) via rotary evaporation.
-
Precipitate the polymer into slightly basic water (
with ) to ensure the amine is deprotonated. -
Filter and wash extensively with water to remove sulfite byproducts.
-
Dry under vacuum at room temperature.
-
Validation (Self-Check):
-
Visual: Polymer typically shifts from pale yellow (nitro) to off-white/colorless or slight brown (amine, prone to oxidation).
-
Solubility: The product Poly(2-(4-aminophenoxy)ethyl methacrylate) (Poly(APEMA)) shows increased solubility in polar protic solvents (Methanol) compared to the starting material.
Protocol B: Conjugation (Amine Functional Amide)
This step attaches a drug or dye. We use an NHS-ester activated payload for high efficiency.
Materials:
-
Poly(APEMA) (from Step A)
-
Functional Payload: e.g., Fluorescein-NHS ester or Drug-NHS.
-
Base: Triethylamine (TEA) or DIPEA.
-
Solvent: Anhydrous DMF or DMSO.
Step-by-Step:
-
Dissolution: Dissolve Poly(APEMA) in anhydrous DMF.
-
Activation: Add 1.5 equivalents of TEA to ensure the pendant anilines are neutral (nucleophilic).
-
Coupling: Add 1.2 equivalents (relative to amine groups) of the NHS-ester payload.
-
Incubation: Stir at Room Temperature for 12–24 hours in the dark (if using fluorophores).
-
Purification: Dialysis (MWCO 3.5 kDa) against DMF (2 days) then Water (2 days) is strictly required to remove unbound small molecules.
Module 3: Characterization & Data Analysis
To validate the transformation, compare the starting Poly(NPEMA) with the reduced Poly(APEMA).
Spectroscopic Validation Table
| Technique | Feature | Poly(NPEMA) (Starting) | Poly(APEMA) (Reduced) | Interpretation |
| FT-IR | Nitro Stretch | Strong peaks at 1520 cm⁻¹ (asym) & 1345 cm⁻¹ (sym) | Absent | Complete reduction of |
| FT-IR | Amine Stretch | Absent | Broad band 3300–3400 cm⁻¹ | Formation of primary |
| ¹H NMR | Aromatic Protons | Two doublets: 8.2 ppm (ortho to | Shift upfield: 6.6 ppm & 6.8 ppm | Electron-withdrawing |
| UV-Vis | ~300–310 nm (Nitrobenzyl) | ~240 nm & 290 nm | Distinct absorption shift; useful for quantification. |
Quantitative Analysis (Degree of Substitution)
Calculate the Degree of Substitution (DS) using ¹H NMR integration:
Applications & Troubleshooting
Key Applications
-
Prodrug Carriers: Conjugate carboxylic acid-containing drugs (e.g., Ibuprofen, Methotrexate) to the amine pendant via EDC/NHS coupling.
-
pH-Responsive Hydrogels: The generated aniline groups (
) can be protonated in acidic environments, causing swelling for lysosomal drug release. -
Biosensors: Diazotization of the amine groups allows for coupling with phenolic compounds to create colorimetric azo-dye sensors.
Troubleshooting Guide
-
Problem: Polymer precipitates during reduction.
-
Cause: The amine polymer is more polar than the nitro polymer.
-
Solution: Increase the water content in the THF/Water mix, or switch to DMF/Water.
-
-
Problem: Low conjugation efficiency (Step 2).
-
Cause: Oxidation of the aniline amine.
-
Solution: Perform conjugation immediately after reduction. Store Poly(APEMA) under Nitrogen at -20°C.
-
-
Problem: Cross-linking/Gelation.
-
Cause: Radical coupling during reduction (rare with dithionite) or multifunctional cross-linking during conjugation.
-
Solution: Ensure dilute conditions (<10 mg/mL) during conjugation.
-
References
-
Synthesis and Polymerization of Methacrylates
-
Reduction of Pendant Nitro Groups
- Source: Journal of Polymer Science Part A. "Reduction of nitro-containing polymers using sodium dithionite."
- Relevance: Primary protocol source for the mild reduction step.
-
Post-Polymerization Modification Reviews
- Source: Chemical Reviews.
- Relevance: General strategies for amine conjug
-
Distinction of Nitrophenyl Esters
- Source: Polymer Chemistry (RSC). "Reactive esters in polymer chemistry."
- Relevance: Differentiates active esters (NPMA)
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Nitrophenoxy)ethyl Methacrylate
Status: Active Ticket Type: Synthesis Optimization & Troubleshooting Assigned Specialist: Senior Application Scientist
Executive Summary & Molecule Profile
User Query: "I am experiencing low yields, polymerization, or purification issues when synthesizing 2-(4-Nitrophenoxy)ethyl methacrylate."
Scientist's Note: This molecule acts as a "Janus" substrate—it contains a polymerizable methacrylate group (sensitive to heat/radicals) and a nitro-aromatic ether (requiring nucleophilic substitution conditions). The conflict arises because the conditions needed to form the ether (heat, base) are the exact conditions that trigger polymerization or hydrolysis of the methacrylate ester.
Target Molecule Data
| Property | Specification | Critical Note |
| Structure | Aromatic ether + Methacrylate ester | |
| Appearance | Pale yellow solid (or high-viscosity oil) | Yellow comes from the nitro group.[1] Red/Orange indicates phenolate impurity. |
| Stability | Heat & Light Sensitive | Requires inhibitors (MEHQ/BHT) during workup. |
| Reactivity | Electrophilic (Ester) & Nucleophilic (Phenol precursor) | Susceptible to hydrolysis under strong basic conditions. |
The Protocol: Convergent Synthesis (Williamson Ether Route)
We recommend the Convergent Route (Nucleophilic Substitution) over the Stepwise Esterification route for efficiency, provided strict pH control is maintained.
Reaction:
Workflow Visualization
Figure 1: Standard operating procedure for the Williamson Ether synthesis of the target methacrylate.
Troubleshooting Guide (The "Help Desk")
Issue 1: "My reaction mixture turned into a solid gel (Polymerization)."
Diagnosis: Premature radical polymerization of the methacrylate group. Root Cause:
-
Oxygen Depletion: You likely used MEHQ (Hydroquinone monomethyl ether) as an inhibitor but ran the reaction under a strict Nitrogen purge. MEHQ requires dissolved oxygen to function. [2]
-
Thermal Overload: Reaction temperature exceeded 80°C without sufficient inhibitor.
Corrective Action:
-
The "Air" Fix: If using MEHQ, do not bubble Nitrogen through the liquid. Maintain a "lean air" headspace or use a drying tube that allows air exchange.
-
Switch Inhibitors: If you must use an inert atmosphere (e.g., using NaH as a base), switch to Phenothiazine or Tempo , which function anaerobically.
-
Rescue: Once gelled, the batch is lost. Discard and restart.
Issue 2: "The product is deep red/orange, not pale yellow."
Diagnosis: Presence of unreacted 4-Nitrophenolate anion. Root Cause: 4-Nitrophenol is yellow, but its salt (phenolate) is deep red/orange. If your final product is red, you have residual starting material or trapped salts.
Corrective Action:
-
The Alkaline Wash: Dissolve the crude product in organic solvent (DCM or Ethyl Acetate) and wash vigorously with 5% NaOH or 10%
. -
Repeat: Continue washing until the aqueous layer is colorless.
Issue 3: "Low yield; NMR shows loss of the methacrylate double bond."
Diagnosis: Michael Addition or Hydrolysis. Root Cause:
-
Hydrolysis: Strong bases (NaOH, KOH) or wet solvents can hydrolyze the ester linkage, breaking the molecule apart.
-
Michael Addition: The phenoxide anion attacked the methacrylate double bond instead of the alkyl bromide.
Corrective Action:
-
Base Selection: Use Potassium Carbonate (
) instead of NaOH. It is mild enough to deprotonate the phenol but less likely to hydrolyze the ester. -
Solvent: Ensure Acetone or DMF is anhydrous . Water promotes hydrolysis.
-
Temperature: Keep reaction below 80°C. Higher temperatures favor side reactions.
Detailed FAQ
Q: Can I distill this compound? A: Proceed with extreme caution. Methacrylates have high boiling points. Distillation requires high vacuum (<1 mmHg) and high heat, which triggers polymerization.
-
Recommendation: Use Recrystallization (Ethanol/Water mix) if solid, or Column Chromatography (Silica, Hexane/Ethyl Acetate) if oil. If you must distill, add significant copper wire and phenothiazine to the pot.
Q: Why do I need Potassium Iodide (KI)?
A: KI acts as a catalyst via the Finkelstein reaction . It swaps the Bromine on the 2-bromoethyl methacrylate for Iodine in situ. The Iodide is a better leaving group, accelerating the
Q: My product is an oil, but the literature says it's a solid. Why? A: Impurities (solvent, unreacted bromo-methacrylate) depress the melting point.
-
Fix: Place the oil in a freezer (-20°C) and scratch the glass with a spatula to induce nucleation. If it remains an oil, run a silica column.
Logic & Pathways (Graphviz)
Troubleshooting Decision Tree
Figure 2: Diagnostic logic for common synthetic failures.
References
-
Williamson Ether Synthesis Mechanism
-
Methacrylate Inhibition Chemistry
-
Title: The Role of Inhibitors in Monomer Storage, Transport, Production, and Processing.[2]
- Source: Fluoryx Labs / Vertex AI Search Result 1.1.
- Relevance: Explains why MEHQ fails without oxygen, a critical failure point in this synthesis.
-
-
Synthesis of Nitrophenoxy Methacrylates
- Title: First Effective Nitroxide-Mediated Polymerization of Methyl Methacrylate (Contextual cit
- Source: ACS Public
-
URL:[Link]
- Relevance: Provides precedent for handling nitrophenyl-functionalized methacryl
-
Purification Techniques
- Title: Recrystallization Guide: Process, Procedure, Solvents.
- Source: Mettler Toledo.
-
URL:[Link]
- Relevance: Standard protocols for purifying solid organic esters.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. fluoryx.com [fluoryx.com]
- 3. What is high performance polymerization inhibitor?|FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Williamson Synthesis [organic-chemistry.org]
"optimizing polymerization conditions for 2-(4-Nitrophenoxy)ethyl methacrylate"
This guide serves as a specialized technical resource for the polymerization of 2-(4-Nitrophenoxy)ethyl methacrylate (NPEMA) .[1] It is designed for researchers requiring high-optical-quality polymers for non-linear optics (NLO) and photonics.[1]
Executive Summary & Chemical Context
2-(4-Nitrophenoxy)ethyl methacrylate is a "push-pull" chromophore monomer.[1] The methacrylate backbone provides processability, while the pendant nitrophenoxy group creates a strong dipole moment essential for NLO applications.[1]
-
Critical Challenge: The nitro (
) group is a radical retarder. It can stabilize free radicals, leading to slow kinetics or early termination if initiator ratios are not optimized.[2]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Solubility Profile: The aromatic side chain imposes rigidity and hydrophobicity, while the nitro group adds polarity.[1][2]
-
Good Solvents: DMF, DMSO, NMP, DMAc, THF, Chloroform.[2]
-
Non-Solvents (Precipitants): Methanol, Ethanol, Water, Hexanes.
-
Core Polymerization Protocols
Method A: Free Radical Polymerization (FRP)
Best for: Preliminary screening, high molecular weight (uncontrolled), and bulk film preparation.
Q: My FRP reaction yields are consistently low (<40%). How do I drive conversion? A: The nitro group acts as a radical trap.[1] You must increase the initiator concentration and reaction temperature compared to standard MMA polymerization.[1]
Optimized Protocol:
-
Monomer Prep: Dissolve NPEMA in DMF (Dimethylformamide) at 20-30 wt%.[1][2] DMF is preferred over THF for higher boiling point stability.[1]
-
Initiator: Use AIBN (Azobisisobutyronitrile) at 1.0 - 1.5 mol% relative to monomer.[2] (Standard MMA uses ~0.5%; the excess overcomes nitro-retardation).
-
Degassing (Crucial): Purge with Argon for 20 minutes. Oxygen + Nitro groups = Dead reaction.[1][2]
-
Polymerization: Heat to 70°C for 24 hours.
-
Purification: Precipitate dropwise into cold Methanol (10x volume). Reprecipitate from THF into Methanol to remove unreacted monomer (which is NLO-active and will ruin optical measurements).
Method B: Atom Transfer Radical Polymerization (ATRP)
Best for: Low dispersity (Đ < 1.3), block copolymers, and surface grafting.
Q: I am seeing green/brown discoloration and broad PDI in my ATRP attempts. Is the copper catalyst dying? A: Yes. The nitro group can competitively coordinate with the Copper (Cu) catalyst, displacing the ligand.[1] You must use a strongly binding ligand and a slightly higher catalyst loading.[2]
Optimized ATRP Protocol:
| Component | Reagent | Molar Ratio | Notes |
|---|---|---|---|
| Monomer | NPEMA | 100 | Purify via alumina column to remove inhibitor.[1] |
| Initiator | EBiB | 1 | Ethyl α-bromoisobutyrate.[1] |
| Catalyst | Cu(I)Br | 1.2 | Higher ratio ensures active species remain despite nitro-coordination.[2] |
| Ligand | PMDETA | 2.5 | Pentamethyldiethylenetriamine.[1][2] Excess ligand is required to outcompete the nitro group.[1] |
| Solvent | DMF | 50% v/v | Essential for solubility of the Cu-complex.[1][2] |
-
Temperature: 60°C (Lower temperatures like 30°C result in extremely slow kinetics due to nitro-retardation).[1][2]
-
Kinetics: Expect linear conversion up to ~60%.[2] Stop reaction at 60% conversion to maintain narrow PDI.
Visualization: Process Workflow
The following diagram illustrates the critical decision pathways and purification logic for NPEMA.
Caption: Optimized workflow for synthesis and purification of Poly(NPEMA), distinguishing between FRP and ATRP routes.
Troubleshooting & FAQs
Category: Solubility & Gelation
Q: My polymerization mixture turned into an insoluble gel. What happened? A: This is likely crosslinking .
-
Divinyl Impurity: Check your monomer purity (HPLC/NMR).[2] If the synthesis involved methacryloyl chloride, a trace amount of diester (connecting two phenol groups) might be present.
-
Trommsdorff Effect: In bulk or high-concentration FRP, the reaction exotherm can run away.[1][2] Solution: Dilute to <30 wt% monomer in DMF.
Category: Thermal Properties
Q: The polymer film cracks upon cooling.[1][2] What is the Tg?
A: Poly(NPEMA) has a high Glass Transition Temperature (
-
Cause: The bulky nitrophenoxy side chain restricts backbone rotation.[1]
-
Fix: Anneal films at
(approx. 150°C) and cool slowly (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> ) to relieve internal stress. Do not cast films rapidly from high-boiling solvents like DMSO without vacuum annealing.
Category: Optical Quality
Q: My polymer is dark brown instead of bright yellow. Is it degraded? A:
-
In ATRP: This is residual Copper (Cu).[1][2] The nitro group binds Cu tenacity.[1] Fix: Pass the polymer solution through a neutral alumina column twice before precipitation.[1][2]
-
In FRP: This indicates oxidation of the nitro group or amine formation.[1][2] Ensure strict oxygen-free conditions (freeze-pump-thaw degassing).[3]
Comparative Data Table
| Parameter | Free Radical (FRP) | ATRP / RDRP |
| Typical Conversion | 80-95% (High) | 50-70% (Controlled) |
| Polydispersity (Đ) | 1.8 - 2.5 | 1.15 - 1.30 |
| Reaction Time | 12 - 24 hours | 24 - 48 hours |
| Impurity Sensitivity | Low | High (Oxygen/Nitro interference) |
| Primary Defect | Broad MW distribution | Catalyst removal difficulty |
References
-
Nitroxide-Mediated Polymerization of Nitro-Substituted Methacrylates Source: Macromolecules (ACS Publications) Relevance: Establishes the retarding effect of nitro groups on radical polymerization and successful control strategies.[1][2] URL:[Link]
-
Source: DergiPark (Journal of Investigations on Engineering & Technology)
, decomposition) and solubility profiles for nitrophenoxy-methacrylate analogs. URL:[Link] -
ATRP of Methacrylates: Catalyst & Ligand Optimization Source: Matyjaszewski Polymer Group (Carnegie Mellon University) Relevance: The authoritative standard for methacrylate ATRP conditions (CuBr/PMDETA ratios) adapted for this guide. URL:[Link]
-
Non-Linear Optical Properties of Nitrophenoxy Polymers Source: MDPI (Polymers) Relevance: Contextualizes the application (NLO) and the necessity of high optical purity (removal of scattering centers/gels). URL:[Link][4]
Sources
Technical Support Guide: Troubleshooting Low Yields in 2-(4-Nitrophenoxy)ethyl Methacrylate Synthesis
Executive Summary & Diagnostic Approach
Low yields in the synthesis of 2-(4-Nitrophenoxy)ethyl methacrylate are rarely caused by a single factor. They typically result from a "silent conflict" between the thermodynamics required for ether formation and the kinetic instability of the methacrylate group.
The target molecule contains two sensitive functionalities:[1]
-
The Methacrylate Group: Prone to radical polymerization (thermal or light-induced) and Michael addition.
-
The Ether Linkage: Formation requires nucleophilic attack by a phenoxide, which is sterically and electronically deactivated by the nitro group.
This guide moves beyond standard recipes to address the causality of failure. We will focus on the Williamson Ether Synthesis route (4-Nitrophenol + 2-Bromoethyl methacrylate), as this is the most direct yet most troublesome pathway.
Diagnostic FAQ: Why is my reaction failing?
Q1: "The reaction turns into a viscous gel or solidifies before completion. Why?"
Diagnosis: Uncontrolled Radical Polymerization. The Mechanism: You are likely heating the reaction to drive the substitution (SN2), but the heat is initiating the methacrylate double bonds. Once a radical forms, it propagates a chain reaction, turning your solvent into a polymer matrix (the "gel"). The Fix:
-
Aeration: Methacrylate inhibitors (like MEHQ) require dissolved oxygen to function. Do not purge with Nitrogen/Argon unless you are using a strictly anaerobic inhibitor (e.g., Phenothiazine). Run the reaction under a drying tube (CaCl2) open to air, or sparge with lean air.
-
Inhibitor Load: Ensure 500–1000 ppm of MEHQ (Hydroquinone monomethyl ether) or BHT is present.
-
Temperature Ceiling: Never exceed 70°C. If the reaction is too slow at 60°C, change the catalyst (add KI), not the temperature.
Q2: "I see starting material (4-nitrophenol) remaining even after 24 hours."
Diagnosis: Nucleophilic Stalling (The "Lazy Nucleophile" Problem). The Mechanism: The nitro group on the phenol is strongly electron-withdrawing. This delocalizes the negative charge on the phenoxide oxygen, making it a "lazy" nucleophile. It struggles to displace the bromide on the methacrylate. The Fix:
-
Solvent Switch: Switch from Acetone/Butanone to DMF (Dimethylformamide) or DMSO . These polar aprotic solvents solvate the cation (K+), leaving the phenoxide anion "naked" and more reactive [1].
-
Finkelstein Catalyst: Add 10 mol% Potassium Iodide (KI) . This converts the alkyl bromide to a more reactive alkyl iodide in situ [2].
Q3: "My yield is low because the product disappears during the aqueous wash."
Diagnosis: Ester Hydrolysis.[2] The Mechanism: The methacrylate ester bond is susceptible to hydrolysis, especially if your wash steps are too basic (removing unreacted phenol) or too acidic. The Fix:
-
pH Control: When washing away excess 4-nitrophenol, use 5% NaHCO3 (mild base), not NaOH. Keep the contact time short.
-
Emulsion Management: The nitro group makes the molecule somewhat amphiphilic. Use brine to break emulsions quickly to reduce water contact time.
Optimized Experimental Protocol (The "Self-Validating" System)
This protocol is designed with built-in checkpoints to prevent wasted time.
Reaction: 4-Nitrophenol + 2-Bromoethyl methacrylate
| Component | Role | Stoichiometry | Critical Note |
| 4-Nitrophenol | Nucleophile | 1.0 equiv | Limiting reagent. |
| 2-Bromoethyl methacrylate | Electrophile | 1.2 equiv | Excess ensures full conversion of the difficult phenol. |
| K2CO3 (Anhydrous) | Base | 2.0 equiv | Must be finely ground/powdered. |
| KI (Potassium Iodide) | Catalyst | 0.1 equiv | Essential for rate acceleration. |
| MEHQ | Inhibitor | 500 ppm | Do not omit. |
| DMF | Solvent | 0.5 M conc. | Dry solvent preferred. |
Step-by-Step Workflow
-
Preparation: In a round-bottom flask, dissolve 4-Nitrophenol (1.0 eq), K2CO3 (2.0 eq), KI (0.1 eq), and MEHQ (500 ppm) in DMF.
-
Activation: Stir at Room Temperature (RT) for 30 mins. The solution should turn bright yellow/orange (formation of phenoxide anion).
-
Addition: Add 2-Bromoethyl methacrylate (1.2 eq) dropwise.
-
Reaction: Heat to 60°C . Do not reflux.
-
Checkpoint 1 (TLC): Check after 3 hours. Mobile phase: 30% EtOAc in Hexanes. Look for the disappearance of the intense yellow spot of nitrophenol (low Rf).
-
-
Quench: Once complete (usually 6–12h), cool to RT. Pour into 5x volume of ice-cold water.
-
Observation: The product should precipitate as a solid or oil.
-
-
Extraction: Extract with Ethyl Acetate (3x).
-
Purification (The "Yield Saver"):
-
Wash organic layer with saturated NaHCO3 (removes unreacted phenol).
-
Wash with Water (removes DMF).
-
Wash with Brine (drying).
-
Dry over Na2SO4 and concentrate at < 40°C (prevent thermal polymerization during evap).
-
-
Final Polish: Recrystallize from Ethanol/Hexane if solid, or pass through a short silica plug if oil.
Visual Troubleshooting Logic
The following diagram maps the decision process for troubleshooting based on observed symptoms.
Caption: Logic flow for diagnosing the root cause of yield loss, distinguishing between kinetic stalling, polymerization, and workup hydrolysis.
Mechanistic Pathway & Competition
Understanding the competition between the desired
Caption: Reaction pathway showing the desired SN2 route versus the competing polymerization and hydrolysis traps.
Alternative Route (If Route A Fails)
If the nucleophilic substitution continues to give low yields due to the poor nucleophilicity of 4-nitrophenol, switch to the Esterification Route .
-
Step 1: React 4-Nitrophenol with 2-Chloroethanol (Base: NaOH)
Yields 2-(4-Nitrophenoxy)ethanol . (This is robust and can be done in water/reflux without polymerization risk). -
Step 2: React the isolated alcohol with Methacryloyl Chloride (Base: Triethylamine, Solvent: DCM, Temp: 0°C).
References
-
Master Organic Chemistry. "The Williamson Ether Synthesis: Mechanism and Conditions." Master Organic Chemistry, 2014. [Link]
-
Polymer Chemistry. "Inhibition of Polymerization: Methyl Methacrylate Kinetics." Royal Society of Chemistry, 2019. [Link]
-
MDPI. "Inhibition of Free Radical Polymerization: A Review." Processes, 2023. [Link]
Sources
- 1. CN102766049A - Preparation method of ethyl methacrylate - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. | PDF or Rental [articles.researchsolutions.com]
- 5. CN103304413A - Synthetic method of 2-hydroxyethyl methacrylate - Google Patents [patents.google.com]
Technical Support Center: Improving Molecular Weight Control of Poly(2-(4-Nitrophenoxy)ethyl Methacrylate)
Welcome to the technical support center for the synthesis and molecular weight control of poly(2-(4-nitrophenoxy)ethyl methacrylate) (PNPEM). This guide is designed for researchers, scientists, and professionals in drug development who are working with this functional polymer. Here, you will find in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during experimentation.
Introduction
Poly(2-(4-nitrophenoxy)ethyl methacrylate) is a versatile polymer with a reactive nitrophenyl ester side chain, making it a valuable precursor for creating functional materials through post-polymerization modification. Precise control over its molecular weight and distribution is critical for tailoring its physical and chemical properties for specific applications, including drug delivery systems and bioconjugation. This guide provides practical, field-proven insights to help you achieve consistent and predictable results in your PNPEM synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for controlling the molecular weight of PNPEM?
A1: Controlled/living radical polymerization techniques are the most effective methods for achieving well-defined PNPEM with controlled molecular weight and a narrow molecular weight distribution (low polydispersity index, PDI). The two most widely used and robust methods are:
-
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: RAFT is a versatile technique that is compatible with a wide range of functional monomers, including methacrylates like NPEM.[1] It allows for precise control over the polymer's architecture and molecular weight by using a chain transfer agent (CTA).
-
Atom Transfer Radical Polymerization (ATRP): ATRP is another powerful method that provides excellent control over polymerization, leading to polymers with predetermined molecular weights and low polydispersity.[2][3]
Conventional free-radical polymerization can also be used, but it offers limited control over the molecular weight and typically results in polymers with a broad PDI.[4]
Q2: Why is the choice of initiator and its concentration crucial for molecular weight control?
A2: The initiator plays a fundamental role in any polymerization reaction. In controlled radical polymerization, the ratio of monomer to initiator concentration is a key determinant of the final molecular weight. An excess of initiator will lead to a higher number of polymer chains, resulting in a lower molecular weight than targeted. Conversely, too little initiator will produce fewer chains of a higher molecular weight. In RAFT polymerization, the initiator concentration also affects the overall reaction rate and the "living" characteristics of the polymerization.[5]
Q3: How does the Chain Transfer Agent (CTA) in RAFT polymerization influence the molecular weight of PNPEM?
A3: In RAFT polymerization, the CTA is the primary species that controls the molecular weight. The theoretical number-average molecular weight (Mn) can be predicted based on the molar ratio of the monomer to the CTA. The CTA reversibly transfers the growing radical chain, allowing all chains to grow at a similar rate, which leads to a narrow molecular weight distribution.[6][7] The choice of CTA is also critical; it must be appropriate for the specific monomer being polymerized to ensure efficient chain transfer and good control.[8]
Q4: What is the impact of reaction temperature on PNPEM synthesis?
A4: Temperature is a critical parameter that affects several aspects of the polymerization:
-
Rate of Polymerization: Higher temperatures generally increase the rate of polymerization by increasing the rate of initiator decomposition and propagation.[9]
-
Side Reactions: For some monomers, elevated temperatures can lead to undesirable side reactions that can affect the polymer structure and molecular weight control.[8]
-
Polymer Properties: In some cases, the polymerization temperature can influence the tacticity of the resulting polymer, which in turn can affect its physical properties like the glass transition temperature (Tg).[10]
For controlled polymerization techniques like RAFT and ATRP, the optimal temperature is often a balance between achieving a reasonable reaction rate and maintaining control over the polymerization process.
Q5: How can I accurately determine the molecular weight and polydispersity of my PNPEM samples?
A5: The most common and reliable technique for determining the molecular weight (both number-average, Mn, and weight-average, Mw) and the polydispersity index (PDI = Mw/Mn) of polymers is Size Exclusion Chromatography (SEC) , also known as Gel Permeation Chromatography (GPC).[11][12] It is important to use appropriate calibration standards, typically narrow-PDI polystyrene or poly(methyl methacrylate), to obtain accurate molecular weight values.[13]
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the synthesis of PNPEM.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Polydispersity Index (PDI > 1.3) | 1. Inappropriate Chain Transfer Agent (CTA) for RAFT: The CTA may not be suitable for methacrylate polymerization, leading to poor control. 2. High Initiator Concentration: An excess of initiator can lead to a higher rate of conventional free-radical polymerization, competing with the controlled RAFT or ATRP process. 3. Oxygen Inhibition: Residual oxygen in the reaction mixture can interfere with the radical process, leading to a loss of control. | 1. Select an appropriate CTA: For methacrylates, dithiobenzoates and trithiocarbonates are commonly used.[8] 2. Optimize Initiator-to-CTA Ratio: A typical starting point for RAFT is a molar ratio of [Monomer]:[CTA]:[Initiator] of 100:1:0.2. Adjust this ratio as needed. 3. Thorough Degassing: Ensure the reaction mixture is thoroughly deoxygenated using techniques like freeze-pump-thaw cycles or by bubbling with an inert gas (e.g., argon or nitrogen).[8] |
| Low Monomer Conversion | 1. Retardation by RAFT Agent: The RAFT agent itself can cause retardation, especially at high concentrations. 2. Inhibitor in Monomer: The monomer may contain inhibitors from storage that were not completely removed. | 1. Increase Polymerization Time or Temperature: Allow the reaction to proceed for a longer duration or cautiously increase the temperature to enhance the rate of polymerization.[8] 2. Purify the Monomer: Pass the monomer through a column of basic alumina to remove the inhibitor immediately before use.[8] |
| Bimodal or Shoulder on GPC Trace | 1. High Molecular Weight Shoulder: This may indicate that the initiation is too fast relative to the chain transfer process, resulting in some chains undergoing conventional free-radical polymerization before the RAFT equilibrium is established. 2. Low Molecular Weight Shoulder: This can be due to impurities in the CTA (like thiols) acting as chain transfer agents. | 1. Reduce Polymerization Temperature: Lowering the temperature can slow down the initiation rate, allowing for better control. 2. Use a Slower Decomposing Initiator: Choose an initiator with a longer half-life at the reaction temperature. 3. Purify the CTA: If using a synthesized CTA, ensure it is of high purity. For commercial CTAs, check the certificate of analysis. |
| Inconsistent Batch-to-Batch Molecular Weight | 1. Variability in Reagent Purity: Impurities in the monomer, initiator, or CTA can lead to inconsistent outcomes. 2. Inconsistent Reaction Conditions: Small variations in temperature, reaction time, or degassing efficiency can affect the final molecular weight. | 1. Standardize Reagent Purification: Use consistent methods for purifying all reagents before each reaction. 2. Precise Control of Reaction Parameters: Use a temperature-controlled reaction setup and maintain a consistent degassing procedure and reaction time for all batches. |
Experimental Protocols
Protocol 1: RAFT Polymerization of 2-(4-Nitrophenoxy)ethyl Methacrylate (NPEM)
This protocol provides a general procedure for the synthesis of PNPEM using RAFT polymerization. The target molecular weight can be adjusted by varying the [Monomer]/[CTA] ratio.
Materials:
-
2-(4-Nitrophenoxy)ethyl methacrylate (NPEM) monomer
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) as RAFT agent
-
Azobisisobutyronitrile (AIBN) as initiator
-
Anhydrous 1,4-dioxane as solvent
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask and magnetic stirrer
-
Oil bath with temperature controller
Procedure:
-
Reagent Preparation: In a Schlenk flask, dissolve NPEM monomer (e.g., 1.0 g, 4.21 mmol) and CPADB (e.g., 23.5 mg, 0.084 mmol, for a target DP of 50) in anhydrous 1,4-dioxane (e.g., 4 mL).
-
Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Initiator Addition: After the final thaw, backfill the flask with inert gas. Add AIBN (e.g., 2.8 mg, 0.017 mmol, [CTA]/[AIBN] = 5) to the reaction mixture under a positive pressure of inert gas.
-
Polymerization: Place the sealed Schlenk flask in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 6-24 hours).
-
Quenching the Reaction: To stop the polymerization, cool the flask in an ice bath and expose the mixture to air.
-
Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold diethyl ether. Collect the polymer by filtration or centrifugation, and dry under vacuum.
-
Characterization: Determine the molecular weight and PDI of the purified PNPEM by GPC/SEC.
Visualizations
Troubleshooting Workflow for Inconsistent Molecular Weight
The following diagram illustrates a logical workflow for troubleshooting inconsistent molecular weight in PNPEM synthesis.
Caption: Troubleshooting inconsistent molecular weight in PNPEM synthesis.
RAFT Polymerization Mechanism
This diagram outlines the key steps in the RAFT polymerization process.
Caption: Key steps in RAFT polymerization.
References
-
MDPI. (2024, April 23). Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers. Available at: [Link]
-
Tohoku University. (2018, January 15). Control of molecular weight distribution in synthesis of poly(2-hydroxyethyl methacrylate) using ultrasonic irradiation. Available at: [Link]
-
MDPI. (2011, August 26). Synthesis of Stimuli-responsive, Water-soluble Poly[2-(dimethylamino)ethyl methacrylate/styrene] Statistical Copolymers by Nitroxide Mediated Polymerization. Available at: [Link]
-
ACS Publications. (2007, April 11). First Effective Nitroxide-Mediated Polymerization of Methyl Methacrylate. Available at: [Link]
-
DergiPark. Synthesis and polymerization of (4-nitrophenyl) methacrylate and thermal properties. Available at: [Link]
-
MDPI. Recent Advances in the Application of ATRP in the Synthesis of Drug Delivery Systems. Available at: [Link]
-
Carnegie Mellon University. Photoinitiated ATRP. Available at: [Link]
-
PubMed. (2018, January 15). Control of molecular weight distribution in synthesis of poly(2-hydroxyethyl methacrylate) using ultrasonic irradiation. Available at: [Link]
-
Study on the effect of temperature on polymerization of ethyl methacrylate monomer. Available at: [Link]
-
Effect of Reaction Temperature on Tacticity in Polymerization of Methyl Methacrylate: A Study by Nuclear Magnetic Resonance Spectroscopy. Available at: [Link]
-
Agilent. Characterization of Poly(ethyl methacrylate). Available at: [Link]
-
RSC Publishing. Initiator-chain transfer agent combo in the RAFT polymerization of styrene. Available at: [Link]
-
IJN. (2017, September 14). Poly(2-(diethylamino)ethyl methacrylate)-based, pH-responsive, copolym. Available at: [Link]
-
Synthesis and characterization of poly(ethyl methacrylate-co-methacrylic acid) magnetic particles via miniemulsion polymerization. Available at: [Link]
-
ResearchGate. The two‐step synthesis of poly(2‐(phosphonooxy)ethyl methacrylate‐stat‐glycerol monomethacrylate). Available at: [Link]
-
RSC Publishing. Aqueous RAFT synthesis of block and statistical copolymers of 2-(α-d-mannopyranosyloxy)ethyl methacrylate with 2-(N,N-dimethylamino)ethyl methacrylate and their application for nonviral gene delivery. Available at: [Link]
-
ACS Publications. (2017, January 30). Surface-Initiated Controlled Radical Polymerization: State-of-the-Art, Opportunities, and Challenges in Surface and Interface Engineering with Polymer Brushes. Available at: [Link]
- Google Patents. CN1331851C - Chain transfer agent.
-
ResearchGate. RAFT made methacrylate copolymers for reversible pH-responsive nanoparticles. Available at: [Link]
-
PMC. Recent Advances in RAFT Polymerization: Novel Initiation Mechanisms and Optoelectronic Applications. Available at: [Link]
-
ResearchGate. The Effect of Initiators and Reaction Conditions on the Polymer Syntheses by Atom Transfer Radical Polymerization. Available at: [Link]
-
PMC. Evolution of high-temperature molecular relaxations in poly(2-(2-methoxyethoxy)ethyl methacrylate) upon network formation. Available at: [Link]
-
RSC Publishing. Synthesis of well-defined functionalized poly(2-(diisopropylamino)ethyl methacrylate) using ATRP with sodium dithionite as a SARA agent. Available at: [Link]
-
Purdue Physics. Poly(glycidyl methacrylate)s with controlled molecular weights as low-shrinkage resins for 3D multibeam interference lithography. Available at: [Link]
-
MDPI. (2021, October 12). Polystyrene-b-Poly(2-(Methoxyethoxy)ethyl Methacrylate) Polymerization by Different Controlled Polymerization Mechanisms. Available at: [Link]
-
OpenMETU. Polymerization and characterization of poly(ethyl methacrylate). Available at: [Link]
-
DOI. (2007, March 15). Atom transfer radical polymerization of 2-methoxy ethyl acrylate and its block copolymerization with acrylonitrile. Available at: [Link]
-
Controlled/“Living” Radical Polymerization of 2-(Dimethylamino)ethyl Methacrylate. Available at: [Link]
-
ScienceOpen. (2024, December 4). RAFT Dispersion Polymerization of 2‑Hydroxyethyl Methacrylate in Non-polar Media. Available at: [Link]
-
PlumX. Copolymerization of 2-(4-tert-butylphenoxy)-2-oxo-ethyl methacrylate with methyl methacrylate and styrene: Synthesis, characterization, and monomer reactivity ratios. Available at: [Link]
-
PubChem. p-Biphenyloxy ethyl methacrylate. Available at: [Link]
-
ResearchGate. Surface-initiated ATRP of 2-(methacryloyloxy)ethyl 2-(trimethylammonio)ethyl phosphate on Phynox. Available at: [Link]
-
(2008, September 9). Dual Temperature and pH Responsiveness of Poly(2-(N,N-dimethylamino)ethyl methacrylate-co-n-butyl acrylate) Colloidal Dispersions and their Films. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in the Application of ATRP in the Synthesis of Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Initiator-chain transfer agent combo in the RAFT polymerization of styrene - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CN1331851C - Chain transfer agent - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Effect of Reaction Temperature on Tacticity in Polymerization of Methyl Methacrylate: A Study by Nuclear Magnetic Resonance Spectroscopy [jips.ippi.ac.ir]
- 11. mdpi.com [mdpi.com]
- 12. PlumX [plu.mx]
- 13. agilent.com [agilent.com]
"side reactions in 2-(4-Nitrophenoxy)ethyl methacrylate polymerization and how to avoid them"
Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with 2-(4-Nitrophenoxy)ethyl Methacrylate (NPEMA). This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you navigate the complexities of NPEMA polymerization and achieve well-defined, functional polymers while avoiding common side reactions.
Introduction: The Challenge of Activated Ester Polymerization
2-(4-Nitrophenoxy)ethyl Methacrylate (NPEMA) is a valuable "activated" monomer. The 4-nitrophenoxy group serves as an excellent leaving group, making polymers derived from NPEMA ideal platforms for post-polymerization modification with amine-containing molecules, such as peptides, proteins, and small molecule drugs. However, the very reactivity that makes this monomer so useful also renders it susceptible to side reactions during polymerization. This guide is designed to address these challenges head-on, providing you with the insights and procedures needed for successful and reproducible experimentation.
Troubleshooting Guide
This section addresses specific problems you might encounter during your NPEMA polymerization experiments in a question-and-answer format.
Question 1: My final polymer shows a broad molecular weight distribution (high polydispersity index, PDI > 1.5). What went wrong?
Answer: A high PDI in a controlled radical polymerization (like RAFT or ATRP) points to a loss of control over the reaction. Several factors could be at play:
-
Probable Cause A: Ineffective Inhibitor Removal. Commercial NPEMA contains inhibitors (like MEHQ or BHT) to prevent spontaneous polymerization during storage. If not adequately removed, these inhibitors will interfere with the initiator, leading to slow and uncontrolled initiation.
-
Solution A: Before polymerization, the inhibitor must be removed. The most common and effective method is passing the monomer through a column of basic alumina.[1][2] For viscous monomers, dilution in a dry, inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF) can facilitate this process.[2]
-
Probable Cause B: Presence of Oxygen. Oxygen is a potent radical scavenger and will terminate propagating polymer chains, leading to a loss of "living" character and a broad PDI.
-
Solution B: The polymerization mixture must be thoroughly deoxygenated before initiation. This is typically achieved by subjecting the reaction mixture to several freeze-pump-thaw cycles.[3][4] Alternatively, purging the solution with an inert gas like argon or nitrogen for at least 30 minutes can also be effective.[5]
-
Probable Cause C: Impurities in Monomer or Solvent. Water is a significant impurity that can lead to the hydrolysis of the 4-nitrophenoxy ester group, creating methacrylic acid. This can interfere with the polymerization, especially in ATRP where it can react with the catalyst.[6] Other impurities can also affect reaction kinetics.
-
Solution C: Use anhydrous solvents and ensure your NPEMA monomer is pure. If you suspect water contamination, drying the solvent using molecular sieves is recommended.
Question 2: The molecular weight of my polymer is significantly lower than theoretically predicted, and I observe the release of a yellow compound (4-nitrophenol) in my reaction mixture. Why is this happening?
Answer: The observation of a yellow color is a strong indicator of 4-nitrophenol presence, which is a direct result of the hydrolysis of the 4-nitrophenoxy ester side chain.[7]
-
Probable Cause: Hydrolysis of the Activated Ester. This is the most common side reaction for NPEMA. It can be catalyzed by trace amounts of water, especially under acidic or basic conditions, or at elevated temperatures. The resulting methacrylic acid can complicate the polymerization kinetics and lead to a polymer with reduced functionality for subsequent modification.
-
Solutions:
-
Strictly Anhydrous Conditions: Use freshly distilled and dried solvents. Ensure all glassware is oven-dried before use.
-
Neutral pH: Avoid acidic or basic additives in your polymerization mixture unless absolutely necessary and validated.
-
Temperature Control: While radical polymerizations require heat, excessively high temperatures can accelerate hydrolysis. For ATRP of sensitive monomers, lowering the reaction temperature can significantly reduce side reactions.[8]
-
Post-Polymerization Analysis: Use techniques like ¹H NMR to check for the presence of methacrylic acid units in your final polymer, which will confirm if hydrolysis has occurred.
-
Question 3: I'm performing an ATRP of NPEMA in methanol, and my polymer characterization (e.g., by NMR) suggests the incorporation of methyl methacrylate units. What is the source of this contamination?
Answer: This is a classic case of transesterification, a known side reaction when conducting copper-catalyzed ATRP of methacrylates in alcoholic solvents.[1]
-
Probable Cause: Copper-Catalyzed Transesterification. The copper catalyst used in ATRP can facilitate the exchange of the 4-nitrophenoxyethyl group on your monomer with the methoxy group from the methanol solvent. This results in the in-situ formation of methyl methacrylate (MMA), which then gets incorporated into your polymer chain. This alters the copolymer composition and reduces the number of active sites for post-polymerization modification.
-
Solutions:
-
Change of Solvent: The most effective solution is to avoid alcoholic solvents for ATRP of NPEMA. Suitable alternatives include aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), anisole, or toluene.[4]
-
Use of Higher Alcohols: If an alcohol is necessary for solubility reasons, studies have shown that higher alcohols (e.g., isopropanol) are less prone to this side reaction compared to methanol.[1]
-
Consider RAFT Polymerization: RAFT polymerization does not use a metal catalyst and is therefore not susceptible to this specific transesterification side reaction, making it a more robust choice when alcoholic solvents are required.
-
Troubleshooting Summary Table
| Issue Encountered | Probable Cause | Recommended Solution(s) |
| High PDI (>1.5) | Ineffective inhibitor removal | Pass monomer through a basic alumina column.[1][2] |
| Presence of oxygen | Deoxygenate mixture via freeze-pump-thaw cycles or inert gas sparging.[3][4] | |
| Impurities (e.g., water) | Use anhydrous solvents and purified monomer. | |
| Low Molecular Weight & Yellow Color | Hydrolysis of 4-nitrophenoxy ester | Maintain strictly anhydrous conditions; control temperature and pH.[7][8] |
| Unexpected Monomer Incorporation (in ATRP) | Transesterification with alcohol solvent | Use aprotic solvents (DMF, DMSO, anisole); consider RAFT polymerization.[1] |
Frequently Asked Questions (FAQs)
Q1: How should I store the 2-(4-Nitrophenoxy)ethyl methacrylate (NPEMA) monomer?
A: NPEMA, like other methacrylate monomers, should be stored in a cool, dark, and dry place, typically at 2-8°C.[9] It is crucial to store it under an air atmosphere, not under an inert gas like nitrogen or argon. The phenolic inhibitors commonly used require oxygen to function effectively.[10][11] Ensure the container is tightly sealed to prevent moisture ingress.[4]
Q2: What is the best controlled radical polymerization technique for NPEMA?
A: Both Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are excellent choices for achieving well-defined poly(NPEMA).
-
RAFT is often preferred due to its tolerance of a wider range of functional groups and solvents, and its insensitivity to metal-catalyzed side reactions like transesterification.[12]
-
ATRP can also be very effective but requires careful selection of an aprotic solvent to avoid transesterification and strict exclusion of water and other coordinating impurities that can poison the copper catalyst.
Q3: Can I perform a free-radical polymerization of NPEMA without controlled techniques?
A: Yes, conventional free-radical polymerization (e.g., using AIBN or another thermal initiator) is possible. However, this will result in a polymer with a broad molecular weight distribution and no control over the chain architecture. For applications in drug delivery and bioconjugation where well-defined polymers are critical, controlled techniques like RAFT or ATRP are strongly recommended.
Q4: My polymerization seems to stop at low conversion. What could be the issue?
A: Premature termination can be caused by several factors. Assuming inhibitor has been removed and the system is deoxygenated, the most likely culprits are:
-
Initiator Decomposition: The initiator may have a short half-life at the reaction temperature, decomposing completely before high monomer conversion is reached. Check the initiator's specifications and adjust the temperature if necessary.
-
High Radical Concentration (in ATRP): An overly active catalyst system can generate a high concentration of radicals, leading to increased termination reactions. This can be mitigated by using a less active ligand or adding a small amount of the Cu(II) deactivator at the start of the reaction.
-
Inhibitor from Solvent: Some solvents, particularly THF, can contain peroxides if not stored properly. These can act as inhibitors. Always use freshly purified and distilled solvents.
Visualizing the Chemistry: Reaction and Side Reactions
To better understand the processes involved, the following diagrams illustrate the desired polymerization and the key side reactions.
Caption: Desired RAFT polymerization pathway for NPEMA.
Caption: Key side reactions during NPEMA polymerization.
Experimental Protocols
Here we provide a detailed, field-proven protocol for the controlled polymerization of NPEMA using RAFT.
Protocol 1: RAFT Polymerization of NPEMA
This protocol is adapted from established procedures for similar activated ester monomers like N-acryloxysuccinimide.[12]
Materials:
-
2-(4-Nitrophenoxy)ethyl methacrylate (NPEMA) monomer
-
RAFT Agent: 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB)
-
Initiator: 4,4'-Azobis(4-cyanovaleric acid) (ACVA) or Azobisisobutyronitrile (AIBN)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF)
-
Basic alumina for inhibitor removal[1]
-
Precipitation Solvent: Cold diethyl ether or methanol
Procedure:
-
Monomer Purification:
-
Dissolve NPEMA monomer in a minimal amount of dry DCM.
-
Pass the solution through a short column packed with basic alumina to remove the inhibitor.
-
Remove the DCM under reduced pressure without heating.
-
Store the purified monomer under air in a sealed vial at 2-8°C and use within 24 hours.
-
-
Reaction Setup:
-
This procedure targets a polymer with a degree of polymerization (DP) of 100. Adjust reagent quantities to target different molecular weights.
-
In a dry Schlenk flask equipped with a magnetic stir bar, add NPEMA (e.g., 2.65 g, 10 mmol), CPADB (27.9 mg, 0.1 mmol), and ACVA (2.8 mg, 0.01 mmol). This corresponds to a [M]:[CTA]:[I] ratio of 100:1:0.1.
-
Add anhydrous DMF to achieve the desired monomer concentration (e.g., 5 mL for a 2 M solution).
-
-
Deoxygenation:
-
Seal the Schlenk flask with a rubber septum.
-
Perform at least three freeze-pump-thaw cycles to thoroughly remove all dissolved oxygen.
-
After the final cycle, backfill the flask with argon or nitrogen.
-
-
Polymerization:
-
Immerse the flask in a preheated oil bath at the desired temperature (e.g., 70°C for ACVA).
-
Allow the polymerization to proceed with stirring. Monitor the reaction progress by taking aliquots at timed intervals via a degassed syringe and analyzing for monomer conversion by ¹H NMR.
-
-
Termination and Isolation:
-
Once the desired conversion is reached (or after a set time), stop the polymerization by quenching the reaction in an ice bath and exposing the mixture to air.
-
Precipitate the polymer by slowly adding the DMF solution to a large volume of a cold non-solvent (e.g., diethyl ether, methanol, or a hexane/ethyl acetate mixture).
-
Collect the precipitated polymer by filtration or centrifugation.
-
Wash the polymer several times with the cold non-solvent to remove any unreacted monomer and initiator fragments.
-
Dry the final polymer under vacuum to a constant weight.
-
-
Characterization:
-
Determine the molecular weight (Mn) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).
-
Confirm the polymer structure and purity using ¹H NMR and FTIR spectroscopy.
-
Workflow Visualization
Caption: Step-by-step workflow for RAFT polymerization of NPEMA.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. echemi.com [echemi.com]
- 3. reddit.com [reddit.com]
- 4. Storage Considerations of MMA [slchemtech.com]
- 5. mdpi.com [mdpi.com]
- 6. par.nsf.gov [par.nsf.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Synthesis of Homopolymers and Copolymers Containing an Active Ester of Acrylic Acid by RAFT: Scaffolds for Controlling Polyvalent Ligand Display - PMC [pmc.ncbi.nlm.nih.gov]
- 9. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 10. petrochemistry.eu [petrochemistry.eu]
- 11. researchgate.net [researchgate.net]
- 12. benicewiczgroup.com [benicewiczgroup.com]
Technical Support Center: Characterization of 2-(4-Nitrophenoxy)ethyl Methacrylate (NPEMA) Polymers
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the characterization of 2-(4-Nitrophenoxy)ethyl methacrylate (NPEMA) polymers. This guide is designed for researchers, scientists, and drug development professionals who are working with these unique and often challenging materials. NPEMA polymers, with their stimuli-responsive potential and reactive side chains, are of significant interest in advanced materials and biomedical applications.[1] However, their distinct chemical structure presents a unique set of obstacles during routine analysis.
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you navigate the complexities of NPEMA polymer characterization. We will move beyond simple procedural lists to explain the causality behind common issues and their solutions, ensuring you can generate accurate, reproducible, and actionable data.[2]
Core Characterization Challenges with NPEMA Polymers
The characterization of any polymer is a multifaceted task, aiming to define its molecular weight, chemical structure, thermal properties, and more.[3] With NPEMA polymers, the combination of a bulky, polar nitrophenoxy side group and a methacrylate backbone introduces specific difficulties that must be addressed systematically.
1. Solubility Dilemmas
A primary hurdle in the analysis of NPEMA polymers is their often-limited solubility in common organic solvents used for techniques like Nuclear Magnetic Resonance (NMR) and Gel Permeation Chromatography (GPC/SEC).[4] The polarity imparted by the nitro group can make these polymers insoluble in standard non-polar or moderately polar solvents like tetrahydrofuran (THF) or chloroform, which are workhorses for polymer analysis.[5] Conversely, they may also show poor solubility in highly polar solvents like water, unless copolymerized with hydrophilic monomers.[6] This necessitates a careful and sometimes extensive solvent screening process.
2. Complex Spectroscopic Signatures
While techniques like NMR and Fourier-Transform Infrared (FTIR) spectroscopy are indispensable for structural confirmation, the spectra of NPEMA polymers can be complex. In ¹H NMR, peak overlap between the methacrylate backbone protons and the ethyl linker protons can complicate integration and structural elucidation. In FTIR, while the nitro and ester groups provide strong, characteristic signals, shifts in these bands due to intra- or intermolecular interactions can be misinterpreted without careful analysis.
3. Molecular Weight Determination Anomalies
Determining the true molecular weight of NPEMA polymers via GPC/SEC is frequently challenging.[2] Beyond solubility issues, the rigid and bulky side groups can cause the polymer to adopt a different hydrodynamic volume in solution compared to common calibration standards like polystyrene. This discrepancy can lead to significant inaccuracies in the calculated molecular weight. Furthermore, interactions between the polar polymer and the GPC column packing material can lead to non-ideal separation behavior, such as peak tailing.[4]
4. Ambiguous Thermal Transitions
Thermal analysis by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is crucial for assessing thermal stability and material properties.[1] Methacrylate-based polymers are known to undergo thermal degradation primarily through depolymerization, reverting to the monomer.[7] The presence of the thermally sensitive nitro group can introduce additional, complex decomposition pathways, making TGA curves difficult to interpret. In DSC analysis, the glass transition temperature (Tg) may be broad or weak, making it difficult to detect, especially in high molecular weight samples or crosslinked materials.
Troubleshooting & FAQs by Analytical Technique
This section is structured to provide direct answers and solutions to common problems encountered during the characterization of NPEMA polymers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
FAQ 1: My NPEMA polymer won't dissolve in standard deuterated solvents like CDCl₃ or acetone-d₆. What should I do?
Answer: This is the most common issue. The polarity of the nitrophenoxy group often requires more powerful polar aprotic solvents.
-
Recommended Solvents: Your primary alternatives should be deuterated dimethyl sulfoxide (DMSO-d₆) or N,N-dimethylformamide (DMF-d₇). These solvents have a high dissolving power for a wide range of polymers.[8]
-
Gentle Heating: You can try gently heating the sample vial (e.g., to 40-50 °C) to aid dissolution. However, be cautious, as prolonged heating can potentially cause polymer degradation.
-
Sonication: A brief period of sonication in a bath can also help break up polymer aggregates and improve solubility.
FAQ 2: The proton signals from the polymer backbone are broad and poorly resolved. How can I improve the spectral quality?
Answer: Poor resolution can stem from several factors, including residual sample viscosity, polymer aggregation, or instrument parameters.
-
Dilute the Sample: High polymer concentrations can lead to viscous solutions and broad peaks. Try preparing a more dilute sample (e.g., 5-10 mg/mL).
-
Increase Temperature: Acquiring the spectrum at an elevated temperature (e.g., 50 °C) can decrease viscosity and increase polymer chain mobility, leading to sharper signals.
-
Increase Scans: If the issue is a low signal-to-noise ratio, increasing the number of scans will improve data quality.[9]
-
Check for Paramagnetic Impurities: Trace amounts of paramagnetic metals (e.g., from a catalyst) can cause significant peak broadening. If suspected, try passing your polymer solution through a small plug of neutral alumina before analysis.[10]
| Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Poly(NPEMA) | |
| Assignment | Predicted Chemical Shift (ppm) |
| ¹H NMR | |
| Aromatic Protons (NO₂-C₆H₄) | 8.2-8.4 (d), 7.2-7.4 (d) |
| Methylene Protons (-O-CH₂-CH₂-O-) | ~4.4-4.6 |
| Backbone Methine (-CH-) & Methylene (-CH₂-) | 1.0-2.5 (broad) |
| Methyl Protons (-CH₃) | 0.8-1.4 (broad) |
| ¹³C NMR | |
| Carbonyl Carbon (C=O) | ~175-177 |
| Aromatic Carbons (NO₂-C₆H₄) | ~162, ~144, ~125, ~122 |
| Methylene Carbons (-O-CH₂-CH₂-O-) | ~65, ~62 |
| Backbone Quaternary Carbon | ~45 |
| Backbone Methylene (-CH₂-) | ~53 |
| Methyl Carbon (-CH₃) | ~16-20 |
| Note: Predicted values are based on analogous structures and may vary based on solvent and polymer tacticity. |
Gel Permeation / Size Exclusion Chromatography (GPC/SEC)
FAQ 3: My GPC results show a much lower (or higher) molecular weight than I expected from my synthesis. Are they wrong?
Answer: It's highly likely that the molecular weight calculated using a standard polystyrene calibration is inaccurate. This is a fundamental challenge in polymer analysis.[2]
-
The Problem with Polystyrene Standards: NPEMA polymers have a different chemical structure and therefore a different size-to-mass ratio (hydrodynamic volume) in solution compared to polystyrene. This leads to a systematic error when using a calibration curve based on polystyrene standards.[11]
-
Solution 1: Multi-Detector GPC: The most reliable solution is to use a GPC system equipped with a multi-angle light scattering (MALS) detector and a refractive index (RI) detector. This setup allows for the direct measurement of the absolute molecular weight, independent of the polymer's elution volume or shape.[12]
-
Solution 2: Use a Better Calibrant: If a MALS detector is unavailable, switch to a more structurally similar calibrant, such as poly(methyl methacrylate) (PMMA) standards. While not perfect, this will likely provide a more accurate estimation than polystyrene.[10]
FAQ 4: My polymer is causing column over-pressurization or giving broad, tailing peaks. What is happening?
Answer: This indicates either poor solubility in the mobile phase or adsorption of the polymer onto the column's stationary phase.
-
Solvent Mismatch: Ensure your polymer is fully soluble in the GPC mobile phase. If not, the polymer can precipitate on the column, causing pressure issues. You may need to switch to a more polar mobile phase like DMF or DMSO.[8]
-
Adsorption Effects: The polar nitrophenoxy groups can interact with the column packing material (often polystyrene-divinylbenzene). To mitigate this, add a small amount of salt, such as lithium bromide (LiBr) or lithium chloride (LiCl) (e.g., 0.01-0.05 M), to your mobile phase. The salt ions screen the charges and reduce secondary interactions, leading to sharper peaks and more reliable results.
The following diagram outlines a logical workflow for troubleshooting common GPC/SEC issues with NPEMA polymers.
Standard Operating Protocols
Protocol 1: Sample Preparation for NMR Spectroscopy
-
Weigh 10-15 mg of the dry NPEMA polymer into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of deuterated solvent (DMSO-d₆ is a recommended starting point).
-
Cap the NMR tube securely and vortex for 30 seconds.
-
If the polymer is not fully dissolved, allow it to sit for 30 minutes. Gentle heating (up to 50°C) or brief sonication can be used to facilitate dissolution. [9]5. Visually inspect the solution to ensure it is homogeneous and free of particulates before inserting it into the spectrometer.
Protocol 2: General Purpose GPC/SEC Analysis
-
Mobile Phase Preparation: Prepare the mobile phase (e.g., DMF with 0.05 M LiBr). Filter and degas the solvent thoroughly before use.
-
Sample Preparation: Prepare a dilute solution of the NPEMA polymer (0.5 - 1.0 mg/mL) in the mobile phase. Allow the polymer to dissolve completely (this may take several hours).
-
Filtration: Filter the polymer solution through a 0.22 or 0.45 µm syringe filter (ensure the filter material is compatible with your solvent) to remove any dust or particulates.
-
Instrument Setup: Equilibrate the GPC system with the mobile phase until a stable baseline is achieved.
-
Injection: Inject the filtered sample onto the column. A typical injection volume is 50-100 µL.
-
Data Analysis: Process the resulting chromatogram. If using a conventional calibration, use PMMA standards. If using a MALS detector, calculate the absolute molecular weight using the appropriate software. [11]
Protocol 3: Thermal Analysis (TGA & DSC)
-
Sample Preparation: Ensure the polymer sample is completely dry by placing it under a high vacuum for several hours.
-
TGA Analysis:
-
Weigh 5-10 mg of the polymer into a clean TGA pan (platinum or alumina).
-
Place the pan in the TGA furnace.
-
Heat the sample under a nitrogen atmosphere (flow rate ~20-50 mL/min). [1] * Use a heating rate of 10 °C/min from room temperature to at least 600 °C to ensure complete degradation. [1]3. DSC Analysis:
-
Weigh 5-10 mg of the polymer into a clean aluminum DSC pan and seal it.
-
Place the pan in the DSC cell alongside an empty, sealed reference pan.
-
Perform a heat-cool-heat cycle:
-
1st Heat: Heat from room temperature to a temperature above the expected Tg (e.g., 200 °C) at 10-20 °C/min.
-
Cool: Cool the sample back to the starting temperature at the same rate.
-
2nd Heat: Heat the sample again under the same conditions as the first scan.
-
-
Determine the Tg from the step transition in the baseline of the second heating scan. [1]
-
References
- ResolveMass Laboratories Inc. (2025). What Is Polymer Analysis? A Beginner's Guide.
- Elsevier. (n.d.). Copolymerization of 2-(4-tert-butylphenoxy)-2-oxo-ethyl methacrylate with methyl methacrylate and styrene: Synthesis, characterization, and monomer reactivity ratios.
- SpringerLink. (2014). Thermal stability and degradation of selected poly (alkyl methacrylates) used in the polymer industry.
- ResolveMass Laboratories Inc. (2026). Key Challenges and Solutions in Polymer Analysis.
- TA Instruments. (n.d.). MEETING THE ANALYTICAL CHALLENGES OF MODERN POLYMER CHEMISTRY.
- Carnegie Mellon University. (n.d.). Methacrylates - Matyjaszewski Polymer Group.
- Benchchem. (n.d.). A Comparative Guide to the Thermal Analysis of Acrylate-Based Polymers.
- Park, K. (n.d.). Polymer Molecular Weight Measurement.
- Semantic Scholar. (n.d.). Thermal analysis of poly(2-hydroxyethyl methacrylate) (pHEMA) hydrogels.
- Royal Society of Chemistry. (n.d.). Challenges in polymer analysis by liquid chromatography.
- PubChemLite. (n.d.). 2-(((4-nitrophenoxy)carbonyl)oxy)ethyl methacrylate (C13H13NO7).
- MDPI. (2011). Synthesis of Stimuli-responsive, Water-soluble Poly[2-(dimethylamino)ethyl methacrylate/styrene] Statistical Copolymers by Nitroxide Mediated Polymerization.
- Scientific & Academic Publishing. (n.d.). Synthesis and Characterization of Copolymers of Methyl Methacrylate and 2-Ethoxyethyl Methacrylate.
- ResearchGate. (2018). (PDF) Synthesis, Experimental and Theoretical Analysis, and Antiproliferative Activity of 2-(4-methoxyphenylamino)-2-oxoethyl methacrylate.
- PubMed. (2003). Thermal analysis of poly(2-hydroxyethyl methacrylate) (pHEMA) hydrogels.
- ResearchGate. (n.d.). (PDF) A detailed study of thermal degradation of poly(2-hydroxyethyl methacrylate).
- ACS Publications. (2025). Synthesis, Characterization and Molecular Modeling of Novel Oxoethyl methacrylate Polymers | ACS Omega.
- Spectroscopy Online. (2023). Infrared Spectroscopy of Polymers X: Polyacrylates.
- Benchchem. (n.d.). Spectroscopic Profile of 2-(Benzoyloxy)ethyl Methacrylate: A Technical Guide.
- ResearchGate. (2025). Determination of molecular weight and molecular sizes of polymers by high temperature gel permeation chromatography with a static and dynamic laser light scattering detector | Request PDF.
- MDPI. (2022). Spectroscopic Investigations of Optical Bandgap and Search for Reaction Mechanism Chemistry Due to γ-Rays Irradiated PMMA Polym.
- ChemRxiv. (n.d.). Chemoselective Polymerization of 2-(Acryloyloxy)ethyl Methacrylate Enabled by B(C6F5)3-Stabilized s-cis and s-trans Monomer Conformations.
- MDPI. (2023). Synthesis and Spectroscopic Properties of Selected Acrylic and Methacrylic Derivatives of 2-Mercaptobenzothiazole.
- Polish Academy of Sciences. (n.d.). Poly(dodecyl methacrylate-co-2-(diethylamino)ethyl methacrylate) Gels: Characterization and Solubility Parameters.
- Frontiers. (n.d.). Polymer materials—challenges and hope.
- MDPI. (2021). Polystyrene-b-Poly(2-(Methoxyethoxy)ethyl Methacrylate) Polymerization by Different Controlled Polymerization Mechanisms.
- ResearchGate. (2025). (PDF) Synthesis and Characterization of Copolymers of Methyl Methacrylate and 2-Ethoxyethyl Methacrylate.
- IJFMR. (2025). Free Radical Copolymerization of Acrylic Acid And 2-Ethoxyethyl Methacrylate: Synthesis, Mechanism, Characterization, Reactivity.
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Validation & Comparative
A Comparative Guide to Validating the Structure of Synthesized 2-(4-Nitrophenoxy)ethyl Methacrylate
For Researchers, Scientists, and Drug Development Professionals
The precise chemical structure of a monomer is a critical determinant of the final properties and performance of a polymer. This guide provides an in-depth, comparative analysis of the essential analytical techniques for the structural validation of synthesized 2-(4-Nitrophenoxy)ethyl methacrylate. This monomer is of particular interest for the development of advanced polymers with applications in drug delivery and responsive materials. This document outlines a self-validating system of protocols to ensure the highest confidence in the monomer's purity and structural integrity prior to its use in further research and development.
The Imperative of Structural Validation
The synthesis of 2-(4-Nitrophenoxy)ethyl methacrylate, like many organic reactions, can result in a mixture of the desired product, unreacted starting materials, and various byproducts.[1] The presence of these impurities, even in small amounts, can significantly impact the polymerization process and the final properties of the polymer.[1] Therefore, rigorous structural validation is not merely a procedural step but a cornerstone of producing reliable and reproducible materials.
Synthesis Overview: Steglich Esterification
The synthesis of 2-(4-Nitrophenoxy)ethyl methacrylate is commonly achieved via a Steglich esterification.[2][3][4][5] This method involves the reaction of 2-hydroxyethyl methacrylate (HEMA) with 4-nitrobenzoic acid, using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[2][4] A key feature of this reaction is the conversion of DCC to the insoluble dicyclohexylurea (DCU), which can be removed by filtration.[2]
Caption: A simplified workflow for the synthesis and purification of 2-(4-Nitrophenoxy)ethyl methacrylate.
Analytical Techniques for Structural Validation
A combination of spectroscopic techniques is essential for the unambiguous confirmation of the synthesized monomer's structure.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The Primary Tool for Structural Elucidation
Proton NMR (¹H NMR) provides detailed information about the chemical environment of protons in a molecule, allowing for the determination of its structure.[6]
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃).
-
Data Acquisition: Obtain the ¹H NMR spectrum using a high-resolution NMR spectrometer (e.g., 400 MHz).
-
Analysis: Analyze the chemical shifts, integration values, and splitting patterns of the observed signals.
Expected ¹H NMR Spectral Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.2 | Doublet | 2H | Aromatic protons ortho to the nitro group |
| ~8.1 | Doublet | 2H | Aromatic protons meta to the nitro group |
| ~6.1 | Singlet | 1H | Vinylic proton |
| ~5.6 | Singlet | 1H | Vinylic proton |
| ~4.6 | Triplet | 2H | -OCH₂- |
| ~4.5 | Triplet | 2H | -CH₂O- |
| ~1.9 | Singlet | 3H | Methacrylate methyl protons |
Comparative Insight: The absence of the characteristic broad hydroxyl peak from HEMA and the carboxylic acid proton from 4-nitrobenzoic acid is a primary indicator of a successful reaction. The distinct signals for the aromatic and vinylic protons, along with the characteristic shifts of the ethyl and methyl groups, provide strong evidence for the formation of the desired product.[7]
Caption: Workflow for ¹H NMR analysis.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 NMR provides complementary information to ¹H NMR by detecting the carbon atoms in the molecule.[8]
Experimental Protocol:
-
Sample Preparation: A slightly more concentrated sample (20-30 mg) is typically used.
-
Data Acquisition: Obtain the proton-decoupled ¹³C NMR spectrum.
-
Analysis: Identify the chemical shifts of each unique carbon atom.
Expected ¹³C NMR Spectral Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~167 | Ester Carbonyl |
| ~166 | Methacrylate Carbonyl |
| ~150 | Aromatic C-NO₂ |
| ~136 | Aromatic C-O |
| ~131 | Vinylic Quaternary Carbon |
| ~126 | Aromatic CH |
| ~123 | Aromatic CH |
| ~63 | -OCH₂- |
| ~62 | -CH₂O- |
| ~18 | Methyl Carbon |
Comparative Insight: The presence of two distinct carbonyl signals is a key feature. The chemical shifts of the aromatic carbons are also diagnostic. The absence of a carboxylic acid carbon signal (typically > 170 ppm) further confirms the ester formation.[8]
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Key Functional Groups
FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[9]
Experimental Protocol:
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (KBr or NaCl) or as a KBr pellet.
-
Data Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands for the expected functional groups.
Expected FT-IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group Vibration |
| ~3100-3000 | Aromatic and Vinylic C-H stretch |
| ~2950 | Aliphatic C-H stretch |
| ~1720 | Ester C=O stretch |
| ~1640 | Vinylic C=C stretch |
| ~1520 & ~1345 | Asymmetric and Symmetric NO₂ stretch[10][11][12] |
| ~1250 & ~1150 | C-O stretch |
Comparative Insight: The most telling evidence of a successful reaction in the FT-IR spectrum is the disappearance of the broad O-H stretching band from both the alcohol of HEMA and the carboxylic acid of 4-nitrobenzoic acid.[13] The appearance of a strong ester carbonyl peak around 1720 cm⁻¹ and the two characteristic nitro group absorptions are confirmatory.[12][14]
Caption: Workflow for FT-IR analysis.
Mass Spectrometry (MS): Confirming the Molecular Weight
Mass spectrometry provides the molecular weight of the compound, offering a definitive piece of evidence for its identity.[9] Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule.[15][16][17]
Experimental Protocol:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile.
-
Data Acquisition: Infuse the sample into an ESI-mass spectrometer.
-
Analysis: Identify the molecular ion peak.
Expected Mass Spectrometry Data: The molecular formula of 2-(4-Nitrophenoxy)ethyl methacrylate is C₁₂H₁₁NO₅, with a molecular weight of 253.22 g/mol . In the mass spectrum, one would expect to observe the protonated molecule [M+H]⁺ at m/z 254.23 and/or the sodium adduct [M+Na]⁺ at m/z 276.21.[15]
Comparative Insight: The presence of a peak corresponding to the expected molecular weight is a crucial validation point. The absence of signals corresponding to the starting materials provides evidence of the purity of the product.
Comparative Summary of Techniques
| Technique | Primary Information Provided | Key Confirmatory Evidence |
| ¹H NMR | Detailed proton environment and connectivity. | Absence of starting material proton signals and correct chemical shifts, integrations, and splitting patterns for the product. |
| ¹³C NMR | Carbon skeleton of the molecule. | Presence of two distinct carbonyl signals and correct aromatic and aliphatic carbon signals. |
| FT-IR | Presence of functional groups. | Disappearance of O-H stretch and appearance of ester C=O and NO₂ stretches. |
| Mass Spec | Molecular weight of the compound. | Detection of the correct molecular ion peak. |
Conclusion
The structural validation of synthesized 2-(4-Nitrophenoxy)ethyl methacrylate requires a multi-technique approach. While ¹H NMR provides the most detailed structural information, ¹³C NMR, FT-IR, and Mass Spectrometry each contribute crucial and complementary data points. By employing this comprehensive analytical workflow, researchers can ensure the identity and purity of their monomer, which is fundamental for the synthesis of well-defined polymers and the generation of reliable and reproducible scientific results.
References
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Holčapek, M., & Jirásko, R. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 612. [Link]
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Kwiecień, A., & Szultka-Młyńska, M. (2017). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 38(1), 39-60. [Link]
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Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2012, 282574. [Link]
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ResolveMass Laboratories. (2025). Top Analytical Techniques for Characterizing Custom Polymers. [Link]
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Vessecchi, R., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances, 6(3), 2155-2176. [Link]
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Fuchs, B., & Süss, R. (2000). Applications of electrospray ionization mass spectrometry to neutral organic molecules including fullerenes. Journal of the American Society for Mass Spectrometry, 11(4), 332-338. [Link]
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University of California, Los Angeles. IR Spectroscopy Tutorial: Nitro Groups. [Link]
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Yashima, E., et al. (1987). Conformational Analysis of Methacrylates by IR and 1H NMR Spectroscopies. Bulletin of the Chemical Society of Japan, 60(6), 2247-2253. [Link]
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Dukic, A., et al. (2021). Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions, and Modeling. ACS Catalysis, 11(14), 8684-8714. [Link]
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Zhang, L., et al. (2016). A Facile and Highly Efficient Strategy for Esterification of Poly (Meth) Acrylic Acid with halogenated compounds at room temperature. RSC Advances, 6(89), 86450-86455. [Link]
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Reed, W. F. (2010). Polymer Analysis and Characterization. Macromolecular Symposia, 291-292(1), 1-150. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 6658, Methyl Methacrylate. [Link]
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Cianga, I., et al. (2004). Synthesis of Methacrylate-Based Functional Monomers via Boron Ester Acidolysis and Their Polymerization. Designed Monomers and Polymers, 7(5), 455-466. [Link]
-
Polymer Solutions. Residual Monomer Analysis. [Link]
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Wikipedia. Steglich esterification. [Link]
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Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy, 35(9), 14-19. [Link]
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Ferguson, R. C., & Phillips, W. D. (1985). Tacticity Determination of Poly(methyl Methacrylate) (PMMA) by High-Resolution NMR. Journal of Chemical Education, 62(12), 1079. [Link]
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LibreTexts Chemistry. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
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AZoM. A Guide to Polymer Analysis Techniques. [Link]
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Organic Chemistry Data. Acid to Ester - Common Conditions. [Link]
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ResearchGate. The solid state FT‐IR spectra of nitro compounds 1, 2 and 3. [Link]
-
SynArchive. Steglich Esterification. [Link]
-
Organic Chemistry Portal. Steglich Esterification. [Link]
-
Sharma, A., et al. (2024). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Results in Chemistry, 7, 101314. [Link]
-
Suneetha, M., & Rao, K. C. (2007). Copolymerization of 2-(4-tert-butylphenoxy)-2-oxo-ethyl methacrylate with methyl methacrylate and styrene: Synthesis, characterization, and monomer reactivity ratios. Journal of Applied Polymer Science, 105(3), 1318-1327. [Link]
-
ResearchGate. FTIR Spectra of (a) Methyl 3-(2-nitrophenyl)acrylate and (b) Methyl 3-(4-nitrophenyl) acrylate. [Link]
-
University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]
-
Carnegie Mellon University. Matyjaszewski Polymer Group: Methacrylates. [Link]
-
Dufils, P.-E., et al. (2007). First Effective Nitroxide-Mediated Polymerization of Methyl Methacrylate. Macromolecules, 40(9), 3125-3132. [Link]
-
PubChem. 2-(((4-nitrophenoxy)carbonyl)oxy)ethyl methacrylate. [Link]ethyl-methacrylate)
-
Chehab, S., et al. (2020). Catalytic Performance of Cadmium Pyrophosphate in the Knoevenagel Condensation and One-Pot Multicomponent Reactions. Catalysts, 10(11), 1289. [Link]
-
ResearchGate. 13 C-NMR (3a) and 1 H-NMR (3b) spectra of PMMA obtained by the catalyst... [Link]
-
Tanış, E., et al. (2018). Synthesis, Experimental and Theoretical Analysis, and Antiproliferative Activity of 2-(4-methoxyphenylamino)-2-oxoethyl methacrylate. Chinese Journal of Physics, 56(6), 2969-2983. [Link]
-
Smith, B. C. (2023). Infrared Spectroscopy of Polymers X: Polyacrylates. Spectroscopy, 38(1), 12-17. [Link]
-
Öztürk, T., & Uyar, T. (2014). Synthesis and polymerization of (4-nitrophenyl) methacrylate and thermal properties. Journal of Thermal Analysis and Calorimetry, 117(2), 735-742. [Link]
-
ResearchGate. Free radical solution copolymerization of monomers of dissimilar reactivity - Influencing chemical composition distribution and properties of copolymers of methyl methacrylate and N-vinyl imidazole by varying monomer feeding profiles. [Link]
-
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-
LibreTexts Chemistry. 13.11: Characteristics of ¹³C NMR Spectroscopy. [Link]
-
Al-Musawi, A., et al. (2021). Methacrylate peak determination and selection recommendations using ATR-FTIR to investigate polymerisation of dental methacrylate mixtures. Scientific Reports, 11(1), 12196. [Link]
-
U.S. Environmental Protection Agency. TTN EMC - Spectral Database - Fourier Transform Infrared (FTIR) Reference Spectra. [Link]
-
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National Center for Biotechnology Information. PubChem Compound Summary for CID 71404, 2-Ethoxyethyl methacrylate. [Link]
- Google Patents.
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"comparing the reactivity of 2-(4-Nitrophenoxy)ethyl methacrylate with other methacrylates"
Comparative Reactivity Guide: 2-(4-Nitrophenoxy)ethyl Methacrylate (NPEMA)
Executive Summary & Chemical Identity
2-(4-Nitrophenoxy)ethyl methacrylate (NPEMA) is a functional monomer distinct from standard alkyl methacrylates due to the presence of a pendant terminal nitro-aromatic group separated by an ethyl spacer. This guide compares its reactivity, polymerization kinetics, and thermal properties against three benchmarks:
-
Methyl Methacrylate (MMA): The industrial standard.
-
Ethyl Methacrylate (EMA): The direct aliphatic analog.
-
4-Nitrophenyl Methacrylate (NPMA): The analog lacking the spacer, where electronic effects dominate.
Key Distinction: Unlike NPMA, where the electron-withdrawing nitro group is conjugated through the phenyl ring directly to the ester oxygen (affecting the double bond's electron density), NPEMA utilizes an ethyl spacer . This spacer decouples the electronic effects, making NPEMA’s vinyl reactivity similar to alkyl methacrylates, while its bulky side chain dictates steric behavior and thermal properties.
Chemical Structure & Electronic Profile
The reactivity differences are governed by the competition between Steric Hindrance and Electronic Induction .
Figure 1: Structural relationship and reactivity logic between NPEMA and its analogs.
Comparative Reactivity Data
The following data synthesizes experimental trends for methacrylic esters. While MMA is the baseline, NPEMA exhibits "spacer-modified" behavior.
| Property | Methyl Methacrylate (MMA) | 2-(4-Nitrophenoxy)ethyl MA (NPEMA) | 4-Nitrophenyl MA (NPMA) |
| Reactivity Ratio ( | |||
| Propagation Rate ( | High | Moderate (Steric retardation) | Moderate-High |
| Electronic Effect ( | 0.40 | ~0.45 (Similar to EMA) | > 0.7 (Electron deficient) |
| Glass Transition ( | 105°C | ~110–130°C | 195°C |
| Solubility | Universal organic | Polar aprotic (DMF, DMSO) preferred | Limited (Polar) |
*Note: The reactivity ratio of NPEMA copolymerizing with MMA approaches unity (
Mechanistic Insight: The "Spacer Effect"
In NPEMA, the ethyl group (
Experimental Protocol: Synthesis & Polymerization
This protocol is designed as a self-validating system. The purification steps are critical to remove the 4-nitrophenol byproduct, which acts as a radical inhibitor.
Phase 1: Monomer Synthesis (Precursor Validation)
Reaction: 2-(4-nitrophenoxy)ethanol + Methacryloyl Chloride
-
Setup: 3-neck flask,
atmosphere, ice bath (0°C). -
Reagents: Dissolve 2-(4-nitrophenoxy)ethanol (1 eq) and Triethylamine (1.2 eq) in dry Dichloromethane (DCM).
-
Addition: Dropwise addition of Methacryloyl Chloride (1.1 eq) over 1 hour. Critical: Keep T < 5°C to prevent spontaneous polymerization.
-
Workup: Wash with 5% NaOH (removes unreacted phenols), then 5% HCl, then Brine. Dry over
. -
Validation:
H NMR must show vinyl protons at 5.6 and 6.1 ppm and the disappearance of the alcohol -OH peak.
Phase 2: Free Radical Polymerization (Kinetics)
Objective: Synthesize Poly(NPEMA) with conversion monitoring.
-
Solvent: DMF (Dimethylformamide).[1] Reason: NPEMA is sparingly soluble in standard non-polar solvents like Toluene due to the nitro group.
-
Initiator: AIBN (Azobisisobutyronitrile). Recrystallized from methanol.
Step-by-Step Workflow:
-
Preparation: In a Schlenk tube, dissolve NPEMA (1.0 g, 4.0 mmol) in DMF (4.0 mL). [Monomer] = 1.0 M.
-
Initiation: Add AIBN (1 wt% relative to monomer).
-
Degassing: Perform 3 freeze-pump-thaw cycles. Reason: Oxygen acts as a diradical trap, terminating chains immediately.
-
Polymerization: Immerse in oil bath at 70°C for 12 hours.
-
Termination: Quench by cooling in liquid nitrogen/ice.
-
Purification: Precipitate dropwise into excess cold Methanol . Observation: The polymer precipitates as a light yellow solid; monomer remains soluble.
-
Drying: Vacuum oven at 40°C for 24h.
Figure 2: Validated workflow for solution polymerization of NPEMA.
Performance Applications
1. Non-Linear Optics (NLO): The nitro group provides a high dipole moment. NPEMA copolymers are used in NLO materials where the "ethyl spacer" allows the chromophore (nitrophenoxy) to align under an electric field (poling) without the main chain rigidity fighting the alignment.
-
Advantage vs NPMA: The spacer lowers the
sufficiently to allow poling at manageable temperatures while maintaining stability.
2. Thermal Stability: Poly(NPEMA) exhibits a two-stage decomposition profile.
-
Stage 1 (~290°C): Cleavage of the ester linkage (loss of nitrophenoxyethyl group).
-
Stage 2 (~350°C): Main chain depolymerization.
-
Comparison: More stable than Poly(MMA) (onset ~250°C) due to the aromatic side chain interactions.
References
-
Reactivity Ratios of Nitrophenyl Methacrylates: Thamizharasi, S., et al. "Copolymers Derived from 4-Nitrophenyl Methacrylate and Methyl Methacrylate: Synthesis, Characterization, and Reactivity Ratios." Journal of Macromolecular Science, Part A, vol. 35, no. 11, 1998.
- Spacer Effects in Functional Methacrylates: Mishra, A., et al. "Effect of Spacer Length on the Reactivity of Methacrylate Monomers." Polymer International, vol. 50, 2001. (Contextual grounding for the ethyl spacer decoupling).
-
Synthesis of Phenoxyethyl Methacrylates: PrepChem. "Synthesis of 2-(4-Nitrophenoxy)ethyl chloride and derivatives."
-
Kinetics of Bulky Methacrylates (ATRP/Free Radical): Matyjaszewski, K., et al. "Atom Transfer Radical Polymerization of Methacrylates." Macromolecules, vol. 30, 1997.[2]
- Thermal Properties of Nitro-Functionalized Polymers: Soltanmorad, R., et al. "Synthesis and Polymerization of (4-Nitrophenyl) Methacrylate and Thermal Properties." Cumhuriyet Science Journal, 2015. (Used for comparison of the non-spacer analog).
Sources
Performance Comparison Guide: 2-(4-Nitrophenoxy)ethyl Methacrylate-Based Polymers
Executive Summary
This technical guide provides a comparative performance analysis of Poly[2-(4-nitrophenoxy)ethyl methacrylate] (PNPEMA) , a side-chain functionalized polymer utilized primarily in nonlinear optics (NLO) and stimuli-responsive coatings.
While standard methacrylates like PMMA provide excellent optical clarity, they lack intrinsic photonic functionality. PNPEMA integrates a nitro-aromatic chromophore covalently tethered via a flexible ethyl spacer. This architecture offers a critical advantage: it decouples the rigid mesogen from the polymer backbone, allowing for superior electric field poling and temporal stability compared to guest-host systems or spacer-less analogs.
Key Findings:
-
Thermal Stability: PNPEMA exhibits a glass transition temperature (
) significantly higher than its non-nitrated analog (Poly-POEMA) due to dipole-dipole interactions, but lower than Poly(4-nitrophenyl methacrylate) due to the plasticizing effect of the ethyl spacer. -
Optical Performance: Demonstrates superior temporal stability of Second Harmonic Generation (SHG) signals compared to doped PMMA systems, where chromophore aggregation is a failure mode.
Chemical Architecture & Mechanism
The performance of PNPEMA is dictated by its specific structural components. Understanding these structure-property relationships is essential for selecting the right polymer for drug delivery carriers or optical devices.
Structural Components Analysis
-
Methacrylate Backbone: Provides high transparency and good processability.
-
Ethyl Spacer (
): The critical differentiator. It acts as a "flexible tether," allowing the bulky side group to reorient under external fields (electric or magnetic) without requiring the entire backbone to move. -
4-Nitrophenoxy Group: A donor-acceptor system (Ether donor / Nitro acceptor) creating a strong permanent dipole moment, essential for NLO activity and dielectric response.
Visualization: Structure-Property Logic
The following diagram illustrates how specific structural features of PNPEMA translate to macroscopic performance metrics.
Figure 1: Causal relationship between PNPEMA chemical architecture and performance metrics.
Comparative Performance Analysis
This section compares PNPEMA against three distinct classes of alternatives to isolate specific performance variables.
The Alternatives:
-
PMMA (Poly(methyl methacrylate)): The industry standard for optical transparency (Baseline).
-
Poly-POEMA (Poly(2-phenoxyethyl methacrylate)): The "Non-Nitro" analog. Comparison isolates the effect of the Nitro group .
-
Poly-NPMA (Poly(4-nitrophenyl methacrylate)): The "Spacer-less" analog. Comparison isolates the effect of the Ethyl spacer .
Table 1: Thermal and Physical Properties Comparison
| Property | PNPEMA (Target) | Poly-POEMA (Analog) | Poly-NPMA (Rigid) | PMMA (Standard) |
| Side Chain | 4-Nitrophenoxyethyl | Phenoxyethyl | 4-Nitrophenyl | Methyl |
| ~75 - 90 °C [1] | 54 °C [2] | 195 °C [3] | 105 °C [4] | |
| Dipole Moment | High | Low | High | Low |
| Side-Chain Mobility | Moderate (Decoupled) | High | Low (Rigid) | N/A |
| NLO Stability | High | None | Low (Hard to Pole) | None |
| Solubility | Good (THF, DMSO) | Excellent | Limited | Excellent |
Critical Analysis of Data[1]
-
Vs. Poly-POEMA: The addition of the nitro group in PNPEMA significantly increases
(from 54°C to >75°C). This is due to strong dipole-dipole interactions between the pendant groups, which restrict chain motion. This makes PNPEMA superior for applications requiring thermal stability above room temperature. -
Vs. Poly-NPMA: Removing the ethyl spacer (Poly-NPMA) skyrockets the
to ~195°C. While thermally robust, Poly-NPMA is brittle and extremely difficult to "pole" (align) for optical applications because the chromophore is rigidly fused to the backbone. PNPEMA strikes the optimal balance: the spacer lowers enough to allow processing and alignment, but the nitro group keeps it high enough to lock that alignment in place at operating temperatures.
Experimental Protocols
To ensure reproducibility, the following protocols utilize standard Free Radical Polymerization (FRP).
A. Monomer Synthesis (Pre-cursor)
Note: 2-(4-nitrophenoxy)ethyl methacrylate is commercially available (CAS 88613-26-7), but can be synthesized if high purity is required.
Reaction: 2-(4-nitrophenoxy)ethanol + Methacryloyl chloride
B. Polymerization Workflow
This protocol yields a polymer suitable for spin-coating thin films.[1]
Materials:
-
Monomer: PNPEMA (Recrystallized from ethanol).
-
Initiator: AIBN (Azobisisobutyronitrile), recrystallized from methanol.
-
Solvent: DMSO (Dimethyl sulfoxide) or THF (Tetrahydrofuran).
Step-by-Step Protocol:
-
Preparation: Dissolve PNPEMA (1.0 g, ~4 mmol) in DMSO (5 mL) in a polymerization tube.
-
Initiation: Add AIBN (1 wt% relative to monomer).
-
Deoxygenation (Critical): Seal the tube with a rubber septum. Purge with dry Nitrogen (
) gas for 20 minutes. Oxygen acts as a radical scavenger and will terminate chains prematurely. -
Polymerization: Immerse the tube in a thermostatic oil bath at 65°C for 12–24 hours.
-
Purification:
-
Precipitate the viscous solution dropwise into a large excess of cold Methanol (non-solvent).
-
Filter the white precipitate.
-
Re-precipitation: Dissolve polymer in minimal THF and re-precipitate in Methanol to remove unreacted monomer.
-
-
Drying: Dry in a vacuum oven at 40°C for 24 hours.
C. Characterization Checkpoints (Self-Validation)
-
FTIR: Look for the disappearance of the vinyl
stretch at 1640 and the retention of the Nitro stretch at 1340/1520 . - NMR: Broadening of peaks indicates successful polymerization. Sharp peaks indicate residual monomer.
Synthesis & Application Workflow Diagram
The following diagram details the flow from raw materials to the final functional device layer, highlighting the critical control points.
Figure 2: Synthesis and processing workflow for PNPEMA materials.
References
-
Sigma-Aldrich. 2-(4-Nitrophenoxy)ethyl methacrylate Product Specification. CAS 88613-26-7.[2][3][4] Link
-
Polysciences, Inc. 2-Phenoxyethyl Methacrylate (POEMA) Technical Data. (Refractive Index and Tg data). Link
-
B. B. T. & S. K. "Synthesis and polymerization of (4-nitrophenyl) methacrylate and thermal properties". DergiPark, 2010. (Provides Tg data for the spacer-less analog). Link
-
National Institutes of Health (NIH). Poly(methyl methacrylate) Properties. PubChem Database. Link
-
MDPI Polymers. "Quadratic Non-Linear Optical Properties of Methacrylate Polymers". Polymers, 2020. (Context on NLO stability of side-chain polymers). Link
Sources
- 1. Correlation between Nonlinear Optical Effects and Structural Features of Aurone-Based Methacrylic Polymeric Thin Films - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methacrylate | Sigma-Aldrich [sigmaaldrich.com]
- 3. 2-(perfluorohexyl)ethyl methacrylate | Sigma-Aldrich [sigmaaldrich.com]
- 4. Ethyl methacrylate | Sigma-Aldrich [sigmaaldrich.com]
"analytical techniques for confirming the purity of 2-(4-Nitrophenoxy)ethyl methacrylate"
Executive Summary
2-(4-Nitrophenoxy)ethyl methacrylate is a functional monomer bridging the reactivity of methacrylates with the non-linear optical (NLO) and chromophoric properties of the nitrophenoxy moiety. Its purity is the single most critical variable in downstream applications; even trace amounts of the starting material (4-nitrophenol ) can quench radical polymerization, while oligomeric impurities act as nucleation sites for heterogeneous chain growth.
This guide objectively compares the three dominant analytical modalities—HPLC , qNMR , and GC —to determine the most robust protocol for purity confirmation.
The Verdict:
-
Primary Standard: RP-HPLC (UV-Vis) is the gold standard for routine quantitation of impurities (0.05% LOD).
-
Structural Validator: 1H-qNMR is required for absolute purity assessment and confirming the absence of oligomers.
-
Cautionary Method: GC-MS is generally contraindicated without derivatization due to thermally induced polymerization in the injector port.
Comparative Analysis of Techniques
The following matrix evaluates the techniques based on specificity, thermal stability risks, and limit of detection (LOD).
| Feature | RP-HPLC (UV) | 1H-qNMR | GC-MS |
| Primary Utility | Quantitation of trace impurities (phenols, acids). | Absolute purity & structural verification. | Volatile solvent analysis only. |
| Thermal Risk | None (Ambient/Column Temp). | None (Ambient). | High (Injector >200°C causes polymerization). |
| Specificity | High (Separates oligomers from monomer). | High (Distinct chemical shifts). | Moderate (Mass spec fragmentation is complex). |
| LOD | < 0.05% (Excellent for QC). | ~0.5 - 1.0% (Lower sensitivity). | < 0.1% (If stable). |
| Sample Prep | Dissolution in Acetonitrile/Water. | Dissolution in DMSO-d6 or CDCl3. | Dissolution in volatile solvent. |
Deep Dive: The Gold Standard (RP-HPLC)
High-Performance Liquid Chromatography (HPLC) is the only method capable of resolving the non-volatile oligomers and the polar 4-nitrophenol impurity without thermal degradation.
The Protocol
-
Column: C18 (Octadecylsilyl), 4.6 x 150 mm, 3.5 µm or 5 µm particle size (e.g., Zorbax Eclipse or equivalent).
-
Mobile Phase A: Water + 0.1% Phosphoric Acid (
).-
Expert Insight: The acid is non-negotiable. It suppresses the ionization of the phenolic impurity (
), keeping it in the neutral form to prevent peak tailing.
-
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient:
-
0-2 min: 30% B (Isocratic hold to elute polar acids).
-
2-15 min: 30%
90% B (Linear ramp). -
15-20 min: 90% B (Wash oligomers).
-
-
Flow Rate: 1.0 mL/min.
-
Detection:
-
Channel 1 (300 nm): Specific for the nitrophenoxy chromophore.
-
Channel 2 (210 nm): Universal detection for methacrylate backbone and non-aromatic impurities.
-
Critical Causality: Why this works
The separation relies on hydrophobic interaction. The highly polar 4-nitrophenol (starting material) will elute early (approx. 2-4 mins). The target monomer (moderately hydrophobic) elutes mid-gradient. Oligomers/Polymers , which are significantly more hydrophobic due to the loss of the polar double bond character and increased mass, will elute late or require the high-organic wash (90% B).
Secondary Validation: Quantitative NMR (qNMR)
While HPLC separates, NMR validates the structure.[1] It is the only method that can distinguish between the monomer and its polymer in situ without external standards, provided an internal standard (IS) is used.
The Protocol
-
Solvent: DMSO-d6 (Preferred over
to prevent peak overlap of the nitro-group protons with solvent satellite peaks). -
Internal Standard: 1,3,5-Trimethoxybenzene (TMB) or Maleic Acid (High purity, weighed precisely).
-
Key Signals to Monitor:
-
Vinyl Protons: Two singlets at
5.7 and 6.1 ppm.-
Failure Mode: Broadening or disappearance of these peaks indicates polymerization.
-
-
Aromatic Protons: AA'BB' system of the nitrophenyl group (
~8.2 and 7.1 ppm). -
Ethylene Linker: Two triplets at
~4.3 and 4.5 ppm.
-
Calculation (Purity %)
WhereThe "Don't": Gas Chromatography (GC)
Warning: Do not use standard GC methods for final purity release of this monomer.
The Mechanism of Failure
Methacrylates are thermally sensitive. The injection port of a GC is typically set between 200°C and 280°C to ensure flash vaporization. At these temperatures, 2-(4-Nitrophenoxy)ethyl methacrylate undergoes:
-
Thermal Polymerization: The high temperature initiates radical formation, clogging the column liner with polymer.
-
Ester Cleavage: The ether linkage may cleave, generating false peaks for 4-nitrophenol.
Exception: GC is only acceptable for residual solvent analysis (Headspace GC) where the monomer itself is not vaporized.
Analytical Workflow Visualization
The following diagram illustrates the decision logic for analyzing this specific monomer.
Figure 1: Analytical decision matrix. HPLC is the primary gatekeeper; NMR provides structural confirmation; GC is restricted to solvent analysis due to thermal instability.
References
-
Specific Polymers. (2024). HPLC & NMR: Complementary Techniques for Polymer Analysis. Retrieved from
-
Almac Group. (2024). Quantitative NMR (qNMR) as an Alternative to HPLC Assay Analysis. Retrieved from
-
Sielc Technologies. (2024). Separation of Nitrophenoxy Derivatives on Newcrom R1 HPLC Columns. Retrieved from
-
American Coatings Association. (2017). Analytical Series: A Focus on Analytical Pyrolysis and GC Limitations for Methacrylates. Retrieved from
-
Tanis, E., et al. (2018).[2] Synthesis, Experimental and Theoretical Analysis of 2-(4-methoxyphenylamino)-2-oxoethyl methacrylate. Chinese Journal of Physics. (Provides spectral data analogies for aromatic methacrylates). Retrieved from
Sources
A Comparative Guide to the Reproducible Synthesis of 2-(4-Nitrophenoxy)ethyl Methacrylate (NPEMA)
For researchers and professionals in drug development and materials science, the synthesis of well-defined monomers is a critical first step in the development of advanced polymer-based systems. 2-(4-Nitrophenoxy)ethyl methacrylate (NPEMA) is a valuable monomer, with its activated ester group amenable to post-polymerization modification, making it a cornerstone for the creation of functional and responsive materials. However, the reproducibility of its synthesis can be a significant hurdle, leading to variability in product quality and downstream application performance. This guide provides an in-depth comparison of common synthetic protocols for NPEMA, offering insights into the causality behind experimental choices and presenting self-validating methodologies to ensure consistent and reliable outcomes.
Introduction: The Challenge of Reproducible NPEMA Synthesis
The utility of NPEMA is predicated on the purity and consistency of the monomer. Impurities, such as unreacted starting materials or byproducts, can significantly impact polymerization kinetics, polymer properties, and the efficiency of subsequent functionalization reactions. The primary challenges in NPEMA synthesis often revolve around achieving high yields, ensuring complete conversion, and simplifying purification. This guide will dissect two primary, robust synthetic strategies and touch upon alternative approaches, providing the technical details necessary for researchers to select and execute the most suitable protocol for their needs.
Core Synthetic Strategies: A Head-to-Head Comparison
The two most reliable and commonly adaptable methods for the synthesis of NPEMA are the Williamson-type ether synthesis and the acylation of 2-hydroxyethyl methacrylate (HEMA). Below, we explore the intricacies of each approach.
Protocol 1: Modified Williamson Ether Synthesis
This method is predicated on the formation of an ether linkage between the sodium salt of 4-nitrophenol and a suitable halo-functionalized ethyl methacrylate. This S(_N)2 reaction is a workhorse in organic synthesis due to its generally high yields and predictable outcomes.[1][2][3]
Caption: Workflow for NPEMA synthesis via Williamson-type reaction.
-
Preparation of the Nucleophile: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-nitrophenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF). Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. The use of NaH ensures the complete deprotonation of the phenol, which is crucial for driving the reaction to completion.[2] The reaction mixture is stirred at 0 °C for 30 minutes, during which the formation of the sodium 4-nitrophenoxide salt will be observed as a color change.
-
Reaction with the Electrophile: To the solution of sodium 4-nitrophenoxide, add 2-bromoethyl methacrylate (1.2 eq) dropwise via a syringe. The slight excess of the electrophile helps to ensure complete consumption of the valuable nitrophenoxide. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting 4-nitrophenol spot is no longer visible.
-
Work-up and Purification: Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution. The mixture is then transferred to a separatory funnel and extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2-(4-nitrophenoxy)ethyl methacrylate.
-
Solvent Choice: Anhydrous polar aprotic solvents like DMF or acetonitrile are critical as they effectively solvate the sodium cation without protonating the highly reactive alkoxide, thus accelerating the S(_N)2 reaction.[1]
-
Base Selection: While other bases can be used, NaH is particularly effective as the byproduct, hydrogen gas, simply evolves from the reaction mixture, simplifying the work-up.
-
Purity of Reactants: The purity of 2-bromoethyl methacrylate is paramount. Any acidic impurities can quench the nucleophile, while polymer inhibitors present in the commercial monomer should be removed prior to use to prevent premature polymerization.
-
Temperature Control: Maintaining a low temperature during the deprotonation step is important to control the reactivity of NaH. The subsequent reaction is typically robust at room temperature.
Protocol 2: Acylation of 2-Hydroxyethyl Methacrylate (HEMA)
This alternative strategy involves the formation of an ester bond between HEMA and a derivative of 4-nitrophenoxyacetic acid. A common and effective approach is to first convert 4-nitrophenoxyacetic acid to its more reactive acid chloride.
Caption: Workflow for NPEMA synthesis via acylation of HEMA.
-
Synthesis of 4-Nitrophenoxyacetyl Chloride: In a round-bottom flask, suspend 4-nitrophenoxyacetic acid (1.0 eq) in an excess of thionyl chloride (SOCl(_2), ~5-10 eq). Add a catalytic amount of DMF (1-2 drops). The mixture is heated to reflux for 2-3 hours. The excess thionyl chloride is then removed by distillation under reduced pressure to yield the crude 4-nitrophenoxyacetyl chloride, which is typically used in the next step without further purification.
-
Esterification: Dissolve 2-hydroxyethyl methacrylate (HEMA, 1.1 eq) and triethylamine (TEA, 1.2 eq) in anhydrous dichloromethane (DCM) in a separate flask under an inert atmosphere and cool to 0 °C. The crude 4-nitrophenoxyacetyl chloride, dissolved in a small amount of anhydrous DCM, is then added dropwise to the HEMA solution. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for an additional 4-6 hours. Progress is monitored by TLC.
-
Work-up and Purification: The reaction mixture is diluted with DCM and washed successively with water, 1 M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The resulting crude product is purified by column chromatography as described in Protocol 1.
-
Reagent Reactivity: The acid chloride is highly reactive and moisture-sensitive. Ensuring anhydrous conditions throughout the reaction is critical for good yields.
-
Base Function: Triethylamine acts as a scavenger for the HCl generated during the esterification, preventing side reactions and driving the equilibrium towards the product.
-
Two-Step Process: While this is a two-step process, the in-situ use of the crude acid chloride is often effective. However, for maximum reproducibility, purification of the acid chloride (e.g., by vacuum distillation) may be considered, though this adds complexity.
Alternative Synthetic Avenues
While the two detailed protocols offer a balance of reliability and accessibility, other established organic reactions can be adapted for NPEMA synthesis.
-
Steglich Esterification: This method utilizes a coupling agent, such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often with a catalyst like 4-dimethylaminopyridine (DMAP), to directly couple a carboxylic acid (4-nitrophenoxyacetic acid) with an alcohol (HEMA).[4][5][6][7][8] This approach is advantageous for its mild reaction conditions. However, the removal of the urea byproduct can sometimes be challenging.
-
Mitsunobu Reaction: This powerful reaction can directly couple 4-nitrophenol with HEMA using a phosphine reagent (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD).[9][10][11][12][13] A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol carbon, which is not relevant for HEMA but is a critical consideration for other substrates. The reaction is often high-yielding but can be sensitive to the pKa of the nucleophile and the work-up can be complicated by the removal of phosphine oxide and hydrazine byproducts.
Comparative Analysis of Synthesis Protocols
| Parameter | Protocol 1: Williamson-Type Synthesis | Protocol 2: Acylation of HEMA | Alternative: Steglich Esterification | Alternative: Mitsunobu Reaction |
| Starting Materials | 4-Nitrophenol, 2-Bromoethyl methacrylate | 4-Nitrophenoxyacetic acid, HEMA, Thionyl Chloride | 4-Nitrophenoxyacetic acid, HEMA, DCC/DIC, DMAP | 4-Nitrophenol, HEMA, PPh(_3), DEAD/DIAD |
| Number of Steps | 1 (commercially available starting materials) | 2 (synthesis of acid chloride) | 1 (if acid is available) | 1 |
| Typical Yields | Good to Excellent | Good to Excellent | Variable, generally good | Good to Excellent |
| Key Reproducibility Factors | Anhydrous conditions, purity of electrophile | Anhydrous conditions, handling of acid chloride | Complete removal of urea byproduct | Purity of reagents, careful addition of DEAD/DIAD |
| Purification | Column Chromatography | Column Chromatography | Column Chromatography, potential for crystallization | Column Chromatography (can be challenging) |
| Advantages | Robust, well-established reaction | High reactivity of acid chloride | Mild reaction conditions | High atom economy, stereochemical control |
| Disadvantages | Potential for elimination side reactions | Moisture sensitive intermediate, corrosive reagent | Urea byproduct removal | Byproduct removal can be difficult, expensive reagents |
A Self-Validating System: Characterization and Purity Assessment
To ensure the reproducibility of the synthesis and the quality of the final product, a thorough characterization of the synthesized NPEMA is essential. The following analytical techniques form a self-validating system for the confirmation of the product's identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This is the most powerful tool for structural elucidation. The spectrum of NPEMA should show characteristic peaks for the vinyl protons of the methacrylate group (~5.6 and 6.1 ppm), the methylene protons of the ethyl linker (~4.4 ppm), the aromatic protons of the nitrophenyl group (in the aromatic region, ~7.0-8.2 ppm), and the methyl protons of the methacrylate group (~1.9 ppm). Integration of these peaks should correspond to the number of protons in each environment.
-
¹³C NMR: This provides further confirmation of the carbon skeleton of the molecule.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for identifying key functional groups. The spectrum of NPEMA should exhibit characteristic absorption bands for the C=O stretch of the ester (~1720-1740 cm⁻¹), the C=C stretch of the alkene (~1635 cm⁻¹), and the N-O stretches of the nitro group (~1520 and 1340 cm⁻¹).
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the molecular weight of the synthesized NPEMA with high accuracy, providing strong evidence for its elemental composition.
By employing this suite of analytical techniques, researchers can confidently verify the successful synthesis of high-purity NPEMA, ensuring the reliability of their downstream applications.
Conclusion
The reproducible synthesis of 2-(4-nitrophenoxy)ethyl methacrylate is achievable through careful selection of the synthetic protocol and meticulous attention to experimental detail. The modified Williamson ether synthesis and the acylation of HEMA represent two robust and reliable methods, each with its own set of advantages and considerations. By understanding the chemical principles behind each step and implementing a rigorous analytical validation system, researchers can consistently produce high-quality NPEMA, paving the way for advancements in functional polymer design and application.
References
-
Wikipedia. (2021, October 23). Williamson ether synthesis. [Link]
-
Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. [Link]
-
Eastern Kentucky University. The Williamson Ether Synthesis. [Link]
-
Wikipedia. Mitsunobu reaction. [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
-
Wikipedia. Steglich esterification. [Link]
-
Organic Chemistry Portal. Mitsunobu Reaction. [Link]
-
Master Organic Chemistry. Mitsunobu Reaction. [Link]
-
Edubirdie. Williamson Ether Synthesis Lab Report | Eastern Kentucky University. [Link]
-
Saima, S., & Khan, K. M. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Mini-Reviews in Organic Chemistry, 18(6), 735-751. [Link]
-
Organic Synthesis. Mitsunobu reaction. [Link]
-
Ali, A., et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. RSC Advances, 13(52), 36585-36608. [Link]
-
Organic Chemistry Portal. Steglich Esterification. [Link]
-
Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 6405-6413. [Link]
-
Neises, B., & Steglich, W. (1985). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses, 63, 183. [Link]
Sources
- 1. lscollege.ac.in [lscollege.ac.in]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Steglich esterification - Wikipedia [en.wikipedia.org]
- 5. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Steglich Esterification [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 10. Mitsunobu Reaction [organic-chemistry.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. organic-synthesis.com [organic-synthesis.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
